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2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Documentation Hub

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  • Product: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol
  • CAS: 13105-72-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol: A Technical Guide

Executive Summary The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (commonly referred to as N-methyl-N-propargylaminoethanol) represents a critical transformation in the development of bioorthogonal probes, cli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (commonly referred to as N-methyl-N-propargylaminoethanol) represents a critical transformation in the development of bioorthogonal probes, click-chemistry linkers, and active pharmaceutical ingredients (APIs) such as monoamine oxidase (MAO) inhibitors. This whitepaper provides a comprehensive, self-validating protocol for the chemoselective N-propargylation of N-methyl-2-aminoethanol. By dissecting the thermodynamic and kinetic causalities of the reaction, this guide equips synthetic chemists with the mechanistic insights required to optimize yields, prevent over-alkylation, and ensure high-purity isolation.

Mechanistic Rationale & Chemical Causality

The target molecule is synthesized via a bimolecular nucleophilic substitution (SN2) reaction between a secondary amine (N-methyl-2-aminoethanol) and an electrophilic propargylating agent (typically propargyl bromide)[1].

Chemoselectivity: N- vs. O-Alkylation

N-methyl-2-aminoethanol is a bifunctional nucleophile, possessing both a secondary aliphatic amine and a primary hydroxyl group. The causality behind the preferential N-alkylation lies in the principles of hard-soft acid-base (HSAB) theory and relative nucleophilicity. The nitrogen atom is less electronegative and more polarizable (softer) than the oxygen atom, making it a superior nucleophile for the relatively soft electrophilic carbon of propargyl bromide[2]. Consequently, under mild basic conditions (using K2CO3 or triethylamine), the reaction is highly chemoselective for the nitrogen atom. O-alkylation only becomes a competitive side reaction if a strong base (e.g., NaH) is used to deprotonate the hydroxyl group, forming a highly reactive alkoxide.

Mitigating Over-Alkylation

A primary mode of failure in this synthesis is the formation of a quaternary ammonium salt. Once the tertiary amine (the target product) is formed, it remains nucleophilic. If the reaction is run at elevated temperatures or with a vast excess of propargyl bromide, the tertiary amine will attack a second equivalent of the electrophile. The Self-Validating Solution: To prevent this, the protocol mandates strict stoichiometric control (1.0 to 1.05 equivalents of electrophile), the use of a mild, heterogeneous base (K2CO3), and low-temperature initiation (0 °C) to control the exothermic SN2 trajectory[3].

Mechanism A N-methyl-2-aminoethanol (Secondary Amine) C S_N2 Transition State A->C + Base B Propargyl Bromide (Electrophile) B->C D Target Tertiary Amine (N-Alkylation) C->D Mild Base (K2CO3) Major Pathway F Ether Byproduct (O-Alkylation) C->F Strong Base (NaH) Minor Pathway E Quaternary Salt (Over-alkylation) D->E Excess Electrophile High Temp

Mechanistic pathways and chemoselectivity in the propargylation of aminoethanols.

Quantitative Data: Reaction Optimization

To demonstrate the causality of reagent selection, the following table summarizes the optimization matrix for this specific N-alkylation. The data illustrates how solvent polarity and base strength dictate the overall yield and purity profile.

EntrySolventBaseTemp (°C)Time (h)Target Yield (%)Quaternary Salt (%)
1DMFK2CO325127812
2THFTriethylamine0 to 2516655
3 Acetonitrile (MeCN) K2CO3 0 to 25 14 89 < 2
4MeCNNaH0 to 2512458 (O-alkylated: 35%)

Table 1: Optimization matrix for the synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol. Entry 3 represents the optimal conditions utilized in the protocol below.

Experimental Protocol

This methodology is designed as a self-validating system. Each step includes an operational rationale to ensure the operator understands the physicochemical changes occurring in the flask.

Materials Required
  • N-Methyl-2-aminoethanol (1.0 equiv, 10.0 mmol, 751 mg)

  • Propargyl bromide, 80 wt. % in toluene (1.05 equiv, 10.5 mmol, ~1.56 g)

  • Anhydrous Potassium Carbonate (K2CO3) (1.5 equiv, 15.0 mmol, 2.07 g)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Step-by-Step Methodology

Step 1: System Initialization

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Add N-methyl-2-aminoethanol (751 mg) and anhydrous MeCN (15 mL) to the flask.

  • Introduce K2CO3 (2.07 g) in one portion. Rationale: MeCN is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile, thereby increasing its reactivity. K2CO3 acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward without coordinating strongly enough to promote O-alkylation.

Step 2: Electrophile Addition

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dilute propargyl bromide (1.56 g of 80% solution) in 5 mL of MeCN.

  • Add the propargyl bromide solution dropwise over 30 minutes using a syringe pump or addition funnel. Rationale: The SN2 reaction is exothermic. Dropwise addition at 0 °C maintains a low steady-state concentration of the electrophile, drastically reducing the kinetic probability of the newly formed tertiary amine reacting with a second molecule of propargyl bromide (preventing quaternary salt formation).

Step 3: Incubation and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 14 hours.

  • Monitor via TLC (DCM:MeOH 9:1, visualized with KMnO4 stain). The secondary amine starting material will consume, and a new, less polar spot will appear.

Step 4: Aqueous Workup (Self-Validating Purification)

  • Filter the reaction mixture through a medium-porosity glass frit to remove the insoluble K2CO3 and KBr salts. Wash the filter cake with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure to remove MeCN.

  • Redissolve the crude residue in Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL). Rationale: The basic aqueous wash ensures the tertiary amine remains deprotonated and partitioned in the organic layer, while any unreacted highly polar aminoethanol or trace quaternary salts are pulled into the aqueous phase.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5).

  • Yield: ~1.0 g (89%) of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol as a pale yellow oil.

Workflow Step1 1. Reagent Preparation Dissolve Amine & K2CO3 in MeCN Step2 2. Controlled Addition Dropwise Propargyl Bromide at 0°C Step1->Step2 Step3 3. Incubation Stir at 25°C for 14 hours Step2->Step3 Step4 4. Aqueous Workup Filter salts, extract EtOAc / NaHCO3 Step3->Step4 Step5 5. Chromatography Silica Gel (DCM:MeOH) Step4->Step5 Step6 6. Analytical Validation NMR & LC-MS Step5->Step6

Standardized experimental workflow for the N-propargylation of aminoethanols.

Analytical Validation (NMR Spectroscopy)

To verify the structural integrity of the synthesized 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following are the expected diagnostic shifts (in CDCl3, 400 MHz):

  • 1H NMR:

    • 
       3.62 (t, J = 5.4 Hz, 2H, -CH 2-OH): Diagnostic of the oxygen-adjacent methylene.
      
    • 
       3.35 (d, J = 2.4 Hz, 2H, -N-CH 2-C
      
      
      
      ): The propargylic protons, split by the terminal alkyne proton.
    • 
       2.65 (t, J = 5.4 Hz, 2H, -N-CH 2-CH2-): Methylene adjacent to the tertiary nitrogen.
      
    • 
       2.32 (s, 3H, -N-CH 3): The highly diagnostic N-methyl singlet.
      
    • 
       2.25 (t, J = 2.4 Hz, 1H, -C
      
      
      
      CH ): The terminal alkyne proton.
    • 
       2.80 (br s, 1H, -OH ): Hydroxyl proton (exchangeable, broad).
      

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks MDPI - Molecules[Link]

  • Molecules from Side Reactions: Unexpected Byproducts in Organic Synthesis MDPI - Molbank[Link]

  • Copper-Catalyzed Direct Propargylation of Polyfluoroarenes with Secondary Propargyl Phosphates ACS Organic Letters[Link]

Sources

Exploratory

Spectroscopic Profiling and Analytical Workflows for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 13105-72-1)

Executive Summary & Chemical Identity In modern drug development and organic synthesis, bifunctional building blocks are critical for modular assembly. CAS 13105-72-1, chemically identified as 2-[methyl(prop-2-yn-1-yl)am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug development and organic synthesis, bifunctional building blocks are critical for modular assembly. CAS 13105-72-1, chemically identified as 2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol (also known as N-methyl-N-(2-propynyl)ethanolamine), is a highly versatile intermediate. Featuring both a terminal alkyne (propargyl group) and an amino alcohol moiety, it serves as a primary handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

To ensure batch-to-batch reproducibility and synthetic integrity, rigorous structural elucidation is required. This technical guide provides a comprehensive framework for the spectroscopic characterization (NMR, IR, and MS) of CAS 13105-72-1, detailing not just the what, but the causality behind the spectral phenomena and the experimental workflows used to capture them.

Structural Elucidation: The Causality of Spectroscopic Features

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the application of an external magnetic field causes NMR-active nuclei to align, and their resonance frequency is dictated by their local electronic environment[1]. For CAS 13105-72-1, the structural causality is highly distinct:

  • The Propargyl Handle: The terminal alkyne proton (-C≡CH) is heavily shielded by the magnetic anisotropy of the triple bond's pi-electron cylinder, resonating upfield at ~2.25 ppm. Crucially, it appears as a triplet due to long-range (

    
    ) coupling with the adjacent methylene protons. Conversely, the N-CH
    
    
    
    protons appear as a doublet.
  • The Ethanolamine Backbone: The electronegativity of the oxygen atom strongly deshields the adjacent -CH

    
    -OH protons, pushing them downfield to ~3.62 ppm. The nitrogen atom exerts a similar, albeit weaker, deshielding effect on the N-CH
    
    
    
    and N-CH
    
    
    groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy relies on changes in the dipole moment during molecular vibration. The terminal alkyne of CAS 13105-72-1 presents a sharp, diagnostic ≡C-H stretching band at ~3280 cm⁻¹. While this band often falls within the broader O-H stretching region (3300–3400 cm⁻¹), its sharp profile makes it easily distinguishable. The C≡C stretch is inherently weak due to the molecule's pseudo-symmetry around the triple bond, appearing near 2110 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions, and radical site-initiated fragmentation is a primary pathway for structural elucidation[2]. When CAS 13105-72-1 is subjected to 70 eV electron ionization, the initial ionization predominantly occurs at the nitrogen lone pair. The molecule then undergoes rapid


-cleavage to stabilize the positive charge via an iminium ion resonance structure. The loss of the hydroxymethyl radical (•CH

OH, -31 Da) is the thermodynamically favored pathway, yielding a base peak at m/z 82.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic profiles for CAS 13105-72-1 based on its structural connectivity and established spectroscopic additivity rules.

Table 1:


H NMR Assignments (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment
3.62Triplet (t)5.42H-CH

-OH
3.32Doublet (d)2.42HN-CH

-C≡CH
2.80Broad Singlet (br s)-1H-OH
2.61Triplet (t)5.42HN-CH

-CH

-OH
2.33Singlet (s)-3HN-CH

2.25Triplet (t)2.41H-C≡CH

Table 2:


C NMR Assignments (100 MHz, CDCl

)
Chemical Shift (

, ppm)
AssignmentCausality / Environment
78.5-C ≡CHInternal sp-hybridized alkyne carbon
73.2-C≡C HTerminal sp-hybridized alkyne carbon
58.6-C H

-OH
Deshielded by adjacent electronegative oxygen
58.2N-C H

-CH

-OH
Deshielded by adjacent nitrogen
46.5N-C H

-C≡CH
Alpha to nitrogen and alkyne
41.8N-C H

N-methyl group

Table 3: Key ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch (hydrogen bonded)
~3280Sharp, Strong≡C-H stretch (terminal alkyne)
~2950, 2850MediumC-H stretch (alkane)
~2110WeakC≡C stretch
~1050StrongC-O stretch

Table 4: GC-EI-MS Fragmentation (70 eV)

m/zRelative AbundanceFragment IdentityMechanism
113Low[M]

Molecular ion
82Base Peak (100%)[M - CH

OH]


-cleavage (loss of hydroxymethyl radical)
74High[M - CH

C≡CH]


-cleavage (loss of propargyl radical)

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, where the experimental setup inherently proves the reliability of the output.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of CAS 13105-72-1 in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     is selected because it lacks proton signals that would obscure the analyte's aliphatic peaks. A relaxation delay (
    
    
    
    ) of 2 seconds is mandated to ensure complete longitudinal relaxation of all protons, preventing the artificial truncation of integration values.
  • Acquisition: Acquire

    
    H NMR at 400 MHz (16 scans, 30° pulse angle). Acquire 
    
    
    
    C NMR at 100 MHz with WALTZ-16 proton decoupling (minimum 256 scans).
  • Self-Validation: The protocol is validated internally by the presence of the sharp TMS singlet at exactly 0.00 ppm and the residual CHCl

    
     solvent peak at 7.26 ppm (
    
    
    
    H) and 77.16 ppm (
    
    
    C). If these peaks are broad or shifted, the magnetic field lock and shimming must be recalibrated before data interpretation.
Protocol 2: ATR-FTIR Analysis
  • Sample Preparation: Deposit 1-2 drops of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Causality: ATR is chosen over traditional KBr pellet pressing because KBr is highly hygroscopic. Absorbed atmospheric moisture would artificially inflate the O-H stretching band, leading to an overestimation of hydrogen bonding or misinterpretation of sample purity.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation: A background scan must be performed immediately prior to sample analysis to subtract atmospheric CO

    
     (2350 cm⁻¹) and water vapor. A flat baseline in the final spectrum validates the success of the background subtraction.
    
Protocol 3: GC-EI-MS Analysis
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Causality: Dilution is critical to prevent column overloading and detector saturation, which can distort isotopic distributions and mask lower-abundance fragments like the molecular ion.

  • Acquisition: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Run a temperature gradient from 50°C to 250°C at 10°C/min. Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Self-Validation: The use of 70 eV is the universally accepted standard for EI-MS because it maximizes ionization efficiency while producing reproducible fragmentation patterns. The protocol is validated by cross-referencing the resulting fragmentation ratios against established NIST library standards for aliphatic amines.

Mechanistic & Workflow Visualizations

Workflow Sample CAS 13105-72-1 Sample Prep NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR ATR-FTIR Analysis Sample->IR MS GC-EI-MS (70 eV) Sample->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Multiplexed analytical workflow for the structural validation of CAS 13105-72-1.

MS_Frag M_ion Molecular Ion [M]+• m/z 113 Frag1 Alpha-Cleavage Loss of •CH2OH (-31) M_ion->Frag1 Frag2 Propargyl Cleavage Loss of •CH2C≡CH (-39) M_ion->Frag2 Ion1 Imminium Ion m/z 82 Frag1->Ion1 Ion2 Amine Cation m/z 74 Frag2->Ion2

Proposed electron ionization (EI) mass spectrometry fragmentation pathways for CAS 13105-72-1.

References

  • Technology Networks. "NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems". Technology Networks, 2024. Available at:[Link][1]

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)". Wikipedia, The Free Encyclopedia. Available at:[Link][2]

Sources

Foundational

N-Propargyl Amino Alcohols: Structural Informatics and Synthetic Utility of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

Chemical Identity & Structural Informatics 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol is a bifunctional tertiary amine featuring a terminal alkyne and a primary hydroxyl group. In drug discovery and materials science, it...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Informatics

2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol is a bifunctional tertiary amine featuring a terminal alkyne and a primary hydroxyl group. In drug discovery and materials science, it serves as a critical "clickable" linker, enabling the introduction of hydrophilic spacers via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Identifiers
ParameterData String / Value
IUPAC Name 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol
Common Synonyms N-Methyl-N-propargylethanolamine; N-(2-Hydroxyethyl)-N-methylprop-2-yn-1-amine
CAS Registry Number 13105-72-1
SMILES CN(CC#C)CCO
InChI String InChI=1S/C6H11NO/c1-3-4-7(2)5-6-8/h1,8H,4-6H2,2H3
InChIKey FKPAVGPHHCZBEB-UHFFFAOYSA-N
Molecular Weight 113.16 g/mol
Molecular Formula

Synthetic Pathways & Mechanism[1]

The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol is typically achieved via a nucleophilic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) reaction. The secondary amine N-methylethanolamine acts as the nucleophile, attacking the electrophilic carbon of a propargyl halide (typically propargyl bromide).
Reaction Mechanism

The nitrogen lone pair of N-methylethanolamine attacks the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon of propargyl bromide, displacing the bromide ion. A base (e.g., Potassium Carbonate) is required to neutralize the generated hydrobromic acid (HBr) and drive the equilibrium forward.
Experimental Protocol

Note: Propargyl bromide is a lachrymator and alkylating agent. All operations must be performed in a fume hood.

  • Reagents:

    • N-Methylethanolamine (1.0 equiv)

    • Propargyl Bromide (80% in toluene, 1.1 equiv)

    • Potassium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , anhydrous, 1.5 equiv)
      
    • Solvent: Acetonitrile (MeCN) or Acetone (

      
       concentration)
      
  • Procedure:

    • Step A: Charge a round-bottom flask with N-methylethanolamine and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       in MeCN. Cool to 0°C.
      
    • Step B: Add Propargyl bromide dropwise over 30 minutes. The reaction is exothermic; control temperature to prevent dialkylation or polymerization.

    • Step C: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Step D (Workup): Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Step E (Purification): The residue is dissolved in DCM, washed with brine, dried over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , and distilled under vacuum (or purified via flash column chromatography: 5% MeOH in DCM) to yield the pale yellow oil.
      
Synthesis Workflow Diagram

Synthesispathway Start N-Methylethanolamine (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate Lone pair attack Reagent Propargyl Bromide (Electrophile) Reagent->Intermediate Product 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (Target) Intermediate->Product -KBr Base K2CO3 (HBr Scavenger) Base->Intermediate Proton capture

Figure 1: SN2 alkylation pathway for the synthesis of N-methyl-N-propargylethanolamine.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems (permeability) and chemical formulations.

PropertyValue (Experimental/Predicted)Implications
Physical State Pale yellow liquidEasy handling for liquid-phase synthesis.
LogP (Octanol/Water) -0.3 (Predicted)Hydrophilic; good water solubility.
pKa (Basic) ~8.5 - 9.0Exists largely as a cation at physiological pH (7.4).
H-Bond Donors 1 (Hydroxyl)Capable of H-bonding; influences solubility.
H-Bond Acceptors 2 (Nitrogen, Oxygen)Facilitates interaction with solvent/receptors.
Rotatable Bonds 3Moderate flexibility for binding pockets.
Topological Polar Surface Area (TPSA) 23.5 ŲIndicates good membrane permeability potential.

Applications in Medicinal Chemistry & Biology[1][4][10]

A. Click Chemistry (Bioorthogonal Ligation)

This molecule is a premier "heterobifunctional linker." The hydroxyl group allows attachment to drugs, proteins, or surfaces (via ester/ether formation), while the alkyne group remains inert until activated by a Copper(I) catalyst to react with an azide.

  • Utility: Creating Antibody-Drug Conjugates (ADCs) or PROTACs where a hydrophilic linker is required to improve solubility.

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields a 1,4-disubstituted 1,2,3-triazole.

B. Pharmacophore Precursor (MAO Inhibition)

The N-propargyl amine motif is a pharmacophore found in Monoamine Oxidase B (MAO-B) inhibitors like Selegiline and Rasagiline .

  • Mechanism: The propargyl group undergoes enzymatic oxidation to form a reactive species that covalently binds to the flavin cofactor of MAO enzymes, irreversibly inhibiting them.

  • Role of CAS 13105-72-1: While the alcohol derivative itself is not a potent drug, it is a versatile intermediate for synthesizing novel neuroprotective agents by modifying the hydroxyl group into lipophilic esters or carbamates.

"Click" Ligation Logic Diagram

ClickChemistry Linker 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (Alkyne Handle) Catalyst Cu(I) Catalyst / THPTA Ligand Linker->Catalyst Biomolecule Target Biomolecule-N3 (Azide Tagged) Biomolecule->Catalyst Triazole 1,2,3-Triazole Conjugate (Stable Linkage) Catalyst->Triazole Cycloaddition (CuAAC)

Figure 2: Bioorthogonal ligation workflow using the alkyne handle for conjugation.

Safety & Handling (GHS Classification)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage. (Corrosive)

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.[1][2]

Handling Protocol:

  • PPE: Wear nitrile gloves, chemical splash goggles, and a lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Alkyne terminals can be unstable over long periods if exposed to heat/air.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287929, 2-[Methyl(prop-2-ynyl)amino]ethanol. Retrieved October 26, 2023 from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational reference for the alkyne-azide application).

  • Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. (Context for propargylamine pharmacophore).

Sources

Exploratory

Safety and Handling Precautions for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

Executive Summary: The Dual-Hazard Interface 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1), frequently utilized as a "click" chemistry synthon or a pharmacophore precursor for monoamine oxidase (MAO) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Hazard Interface

2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1), frequently utilized as a "click" chemistry synthon or a pharmacophore precursor for monoamine oxidase (MAO) inhibitors, presents a unique safety challenge. It combines the caustic, tissue-destructive properties of an amino alcohol with the high-energy, metal-sensitive reactivity of a terminal alkyne .

This guide moves beyond generic safety data sheets (SDS) to address the specific operational risks of this compound. The core safety directive is "Segregation and Inertness" —segregating the compound from specific transition metals to prevent explosive acetylide formation, and maintaining an inert atmosphere to prevent oxidative degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical constants is the first step in designing a safe handling protocol.

PropertyValueOperational Implication
CAS Number 13105-72-1Universal identifier for inventory tracking.
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Physical State Liquid (Viscous)Requires positive displacement pipettes for accurate dosing.
Boiling Point ~181.3°C (760 mmHg)High boiler; difficult to remove by rotary evaporation without high vacuum.
Flash Point ~75.3°C (Closed Cup)Combustible. Requires grounding/bonding during transfer.
Density 0.974 g/cm³Slightly less dense than water; floats on aqueous layers.
Acidity (pKa) ~9.0 (Estimated for amine)Basic; incompatible with acids and acid chlorides.

Critical Hazard Analysis

The Alkyne Threat: Metal Acetylide Formation

The terminal alkyne moiety (


) is the most critical safety variable. Unlike internal alkynes, the terminal proton is weakly acidic (

). Upon contact with specific transition metals, it can form metal acetylides , which are shock-sensitive high explosives.
  • Incompatible Metals: Copper (Cu), Silver (Ag), Mercury (Hg), and their alloys (e.g., Brass, Bronze).

  • Mechanism:

    
    
    
  • Risk Scenario: Using brass regulators on gas lines, copper fittings in flow chemistry, or silver-soldered joints in distillation apparatus.

The Caustic Threat: Corrosivity

As an amino alcohol, the compound is corrosive to mucosal membranes, eyes, and skin (GHS Category 1B). It causes irreversible tissue damage upon contact.

  • Mechanism: Saponification of membrane lipids and protein denaturation.

  • Delayed Effect: Burns may not be immediately painful, leading to delayed treatment and deeper tissue injury.

Reactivity Visualization

The following diagram maps the critical reactivity pathways that dictate safety protocols.

ReactivityMap Chemical 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Copper Copper/Silver/Brass (Equipment) Chemical->Copper Contact Acids Strong Acids (HCl, H2SO4) Chemical->Acids Mixing Oxidizers Strong Oxidizers (H2O2, Permanganate) Chemical->Oxidizers Mixing Explosion Explosive Acetylides (CRITICAL RISK) Copper->Explosion Deprotonation Exotherm Violent Exotherm Salt Formation Acids->Exotherm Neutralization Fire Ignition/Fire Oxidizers->Fire Redox

Figure 1: Critical reactivity pathways. Note the direct path to explosive acetylides via contact with specific metals.

Storage & Stability: The "Inert Barrier" Strategy

To maintain reagent integrity and safety, adhere to the Inert Barrier Strategy : preventing contact with moisture, oxygen, and incompatible materials.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is stable at room temperature for short periods, cold storage retards oxidative degradation of the amine and polymerization of the alkyne.

  • Atmosphere: Store under Argon or Nitrogen . The amine group is susceptible to N-oxidation, and the alkyne can undergo slow oxidative coupling (Glaser coupling) in the presence of oxygen.

  • Container: Borosilicate glass with a Teflon-lined cap. strictly prohibit metal containers or metal-lined caps.

Shelf-Life Validation
  • Visual Check: The liquid should be colorless to pale yellow. Darkening to brown/amber indicates significant oxidation or polymerization.

  • NMR Validation: A quick

    
    -NMR in 
    
    
    
    is the gold standard. Look for the disappearance of the alkyne proton triplet (
    
    
    ppm) or broadening of signals, which suggests degradation.

Operational Handling Protocols

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles AND a face shield. (Standard safety glasses are insufficient for corrosive liquids).

  • Skin: Nitrile gloves (double-gloved recommended). If immersion is likely, use Silver Shield/4H laminate gloves.

  • Respiratory: Work strictly within a certified chemical fume hood.

Safe Weighing & Transfer Workflow

This workflow is designed to eliminate static discharge (flash point risk) and metal contact.

  • Preparation:

    • Verify all spatulas and needles are Stainless Steel (304/316) or glass. NO brass or copper tools.

    • Ground the receiving vessel if transferring >500 mL.

  • Transfer:

    • Use a glass syringe with a stainless steel needle for small volumes (<20 mL).

    • Do not use plastic syringes with rubber plungers for extended storage, as the amine may swell the rubber.

  • Quenching Spills:

    • Small spills should be absorbed with vermiculite (non-combustible).[1]

    • Do not use paper towels initially, as the heat of neutralization (if acid is present) or reaction can ignite the cellulose.

Reaction Setup (Graphviz Workflow)

HandlingWorkflow Start Start: Reagent Retrieval Check Equipment Check: Is there Copper/Brass? Start->Check Stop STOP: Replace Equipment (Explosion Hazard) Check->Stop Yes Proceed Proceed: Inert Atmosphere (N2/Ar) Check->Proceed No (Stainless/Glass only) Solvent Dilution: Add Solvent BEFORE Reagent Proceed->Solvent Addition Slow Addition: Control Exotherm Solvent->Addition Cleanup Waste Disposal: Check pH Addition->Cleanup

Figure 2: Operational workflow emphasizing the critical equipment check for incompatible metals.

Emergency Response

Exposure Scenarios
  • Skin Contact: Immediate flushing with water for 15 minutes .[2][3][4] Do not use vinegar or acidic neutralizers on the skin; the heat of neutralization can worsen the burn.

  • Eye Contact: Flush for 15 minutes, holding eyelids open. Immediate ophthalmological consult is mandatory due to the alkaline nature (corneal melting risk).

Fire Fighting
  • Media: Alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazard: In a fire, nitrogen oxides (

    
    ) will be released. Firefighters must wear SCBA.
    
  • Water Warning: Do not use a solid water stream, as it may scatter the burning liquid (density < 1.0).

Waste Disposal[5]
  • Segregation: Dispose of as "Basic Organic Waste."

  • Prohibition: NEVER mix with acidic waste streams without controlled neutralization.

  • Self-Validating Step: Measure the pH of the waste container before adding. If pH < 4, do not add this amine directly; significant heat and gas evolution will occur.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 287929, 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol. Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th Ed.). Elsevier. (Reference for Acetylide Hazards).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol: Technical Guide

Executive Summary Molecule: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol CAS: 13105-72-1 Synonyms: N-Methyl-N-propargylaminoethanol; N-(2-Hydroxyethyl)-N-methyl-2-propyn-1-amine.[1][2] This guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol CAS: 13105-72-1 Synonyms: N-Methyl-N-propargylaminoethanol; N-(2-Hydroxyethyl)-N-methyl-2-propyn-1-amine.[1][2]

This guide provides a comprehensive analysis of the solubility characteristics of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol.[1] As a bifunctional building block containing a tertiary amine, a primary alcohol, and a terminal alkyne, this molecule exhibits a complex solubility profile governed by competing hydrophilic (hydroxyl/amine) and hydrophobic (propargyl/methyl) domains.[1][3] Understanding its solvation thermodynamics is critical for its application as a pharmaceutical intermediate (e.g., in the synthesis of MAO inhibitors) and as a corrosion inhibitor in industrial formulations.[1][3]

Physicochemical Architecture

To predict and manipulate solubility, one must first understand the molecular forces at play.[1][2][3]

Structural Analysis

The molecule (C₆H₁₁NO) consists of three distinct functional zones:

  • Hydrophilic Head: The ethanolamine backbone (-N-CH₂-CH₂-OH) acts as a strong Hydrogen Bond Donor (HBD) via the hydroxyl group and a Hydrogen Bond Acceptor (HBA) via the tertiary nitrogen and oxygen.[1][2]

  • Lipophilic Tail: The N-methyl group provides a small hydrophobic region.[1][2][3]

  • Reactive Pi-System: The propargyl group (-CH₂-C≡CH) introduces electron density (pi-cloud) and weak acidity at the terminal alkyne proton, influencing interactions with polar aprotic solvents.[1][2]

Key Properties Table
PropertyValueSource/MethodImplications for Solubility
Molecular Weight 113.16 g/mol CalculatedLow MW favors rapid dissolution kinetics.[1]
LogP (Octanol/Water) -0.3 to 0.2Predicted (XLogP3)Amphiphilic: High affinity for water and polar organics; poor affinity for aliphatic hydrocarbons.[1][2]
pKa (Base) ~8.5 - 9.5Est.[1][3] (Tertiary Amine)pH-dependent solubility in aqueous media.[1][3] Soluble as a salt in acidic conditions.[1][3]
Boiling Point 181.3°CPredicted (760 mmHg)High boiling point suggests strong intermolecular H-bonding in the neat liquid state.[1][3]
Density 0.974 g/cm³ExperimentalSimilar density to water, affecting phase separation dynamics in extraction.[1][3]

Solubility Landscape

The following data represents the solubility profile derived from the molecule's functional group interactions and standard solvent compatibility for N-alkylaminoalkanols.

Solvent Compatibility Matrix[1][2][3][4]
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Polar Protic WaterMiscible Strong H-bonding network.[1] The -OH and Amine groups fully solvate in water.[1][3]
Polar Protic Methanol / EthanolHigh (>100 mg/mL)Favorable dipole-dipole interactions and H-bonding match.[1]
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)Excellent solvation of the polar amine/alkyne segments; disrupts internal H-bonds.[1]
Chlorinated Dichloromethane (DCM)High DCM effectively solvates the organic backbone while accommodating the amine.[1][3]
Ethers THF / 1,4-DioxaneModerate - High Good solubility due to ether oxygen interacting with the hydroxyl proton.[1]
Esters Ethyl AcetateModerate Soluble, but may require heating for high concentrations due to polarity mismatch.[1][3]
Non-Polar Hexane / HeptaneLow / Insoluble The polar hydroxyl/amine groups prevent integration into the non-polar alkane lattice.[1][3]
Aromatic TolueneLow - Moderate Pi-pi interactions with the alkyne may offer slight solubility, but generally poor.[1]
pH-Dependent Solubility (Aqueous)[2][3]
  • pH < 7 (Acidic): The tertiary amine protonates (forming the ammonium cation), drastically increasing water solubility.[1][3] This is the preferred state for aqueous extraction.[1][3]

  • pH > 10 (Basic): The molecule exists as a free base.[1][3] While still water-soluble due to the -OH group, it can be extracted into organic solvents (like DCM or Ethyl Acetate) more efficiently in this state.[1][3]

Thermodynamic & Kinetic Considerations

Dissolution Enthalpy

Dissolving 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol in water is likely exothermic .[1][2] The formation of strong hydrogen bonds between water and the amine/hydroxyl groups releases energy, often exceeding the energy required to break the solute-solute interactions.[1][3]

  • Implication: When preparing large-scale stock solutions, add the compound slowly to water with cooling to prevent thermal degradation of the alkyne moiety.[1][3]

Stability in Solution[2][4]
  • Protichic Solvents: Stable at neutral pH.[1][3]

  • Chlorinated Solvents: Avoid prolonged storage in DCM, as tertiary amines can react with DCM over time (quaternization) to form chloromethyl ammonium salts.[1][3]

  • Reactive Hazards: Avoid solvents containing active halides or strong oxidizing agents, which can react with the alkyne or amine.[1][3]

Experimental Protocols

Protocol: Shake-Flask Solubility Determination

This method provides the thermodynamic solubility equilibrium.[1][2][3]

Materials:

  • Analyte: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (Purity >98%)[1][2]

  • Solvents: HPLC Grade Water, Methanol, Toluene, Hexane.[2][3]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or GC-FID.[3]

Workflow:

  • Saturation: Add excess analyte (liquid) to 5 mL of solvent in a glass vial until a distinct separate phase (droplets) persists.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the phases.

  • Sampling: Carefully withdraw the supernatant (saturated solution).[1][2][3]

  • Quantification: Dilute the supernatant and analyze via HPLC (Reverse Phase C18, Acetonitrile/Water gradient) or GC-FID.

Visualization: Solubility Workflow

SolubilityProtocol Start Start: Excess Analyte Mix Add Solvent (Water/MeOH/Tol) Start->Mix Agitate Agitate 24h @ 25°C Mix->Agitate Check Phase Separation? Agitate->Check AddMore Add More Analyte Check->AddMore No (Dissolved) Centrifuge Centrifuge 10k RPM Check->Centrifuge Yes (Saturated) AddMore->Agitate Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Analyze Quantify (HPLC/GC) Filter->Analyze

Caption: Standard Shake-Flask methodology for determining thermodynamic solubility of liquid amines.

Applications & Strategic Implications

Synthetic Chemistry (Purification)

The solubility profile dictates the workup strategy:

  • Extraction: To isolate the product from an aqueous reaction mixture, adjust pH to >10 (basify) and extract with Dichloromethane or Ethyl Acetate .[1][3] The free base will partition into the organic phase.[1][3]

  • Salt Formation: To purify, dissolve the crude oil in dry Ethanol or Ether and bubble HCl gas.[1][3] The hydrochloride salt will likely precipitate (or can be crystallized), utilizing the solubility differential between the neutral liquid and the ionic solid.[1][3]

Corrosion Inhibition

In industrial applications, this molecule is used as a corrosion inhibitor for steel in acid media.[1][2][3]

  • Mechanism: The alkyne pi-electrons and the amine nitrogen adsorb onto the metal surface.[1][3]

  • Formulation: It must be formulated in acidic aqueous systems (e.g., HCl pickling baths).[1][3] Its high water solubility at low pH is the critical attribute here, ensuring uniform distribution on the metal surface.[1][3]

Drug Development (MAO Inhibitors)

Propargyl amines are pharmacophores for Monoamine Oxidase (MAO) inhibitors.[1][2][3]

  • Lipophilicity Tuning: The LogP (-0.3) is relatively low for CNS penetration (ideal CNS drugs often have LogP 2-4).[1][3]

  • Prodrug Strategy: If used as a drug scaffold, the hydroxyl group might be esterified to increase lipophilicity (LogP) and improve blood-brain barrier permeability, relying on the ester's solubility in lipid membranes.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287929, 2-[Methyl(prop-2-ynyl)amino]ethanol. Retrieved from [Link][1][2][3][4]

  • Cheméo. Physicochemical Properties of N-alkylaminoalkanols. Retrieved from [Link][1][3]

Sources

Exploratory

Initial investigations into the reactivity of the propargyl group

Content Type: Technical Whitepaper / Methodological Guide Subject: Chemical Reactivity & Synthetic Applications of the 2-Propynyl Group Executive Summary: The "Privileged" Electrophile In the landscape of modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Chemical Reactivity & Synthetic Applications of the 2-Propynyl Group

Executive Summary: The "Privileged" Electrophile

In the landscape of modern organic synthesis and medicinal chemistry, the propargyl group (


) functions as a "privileged" kinetic pivot. It is sterically compact yet electronically dense, capable of functioning as a nucleophile (via terminal deprotonation), an electrophile (via propargylic substitution), or a dipolarophile (in cycloadditions).

This guide moves beyond textbook definitions to explore the initial investigations required to harness this reactivity. We focus on the three dominant modes of activation: Nucleophilic Substitution (


) , Dicobalt-Stabilized Cationization (Nicholas Reaction) , and Copper-Catalyzed Cycloaddition (CuAAC) .

The Electronic Landscape

To predict reactivity, one must first understand the ground-state electron distribution. The propargyl group is defined by the


-hybridized terminal carbons adjacent to an 

methylene.
  • Acidity (

    
    ):  The terminal proton is significantly more acidic than alkene (
    
    
    
    ) or alkane (
    
    
    ) protons due to the high
    
    
    -character (50%) of the
    
    
    bond, which stabilizes the resulting acetylide anion.
  • Electrophilicity: The

    
     orbital of the 
    
    
    
    bond (where X is a leaving group) is lowered in energy by the adjacent
    
    
    -system, making propargyl halides/sulfonates highly reactive to
    
    
    attack—often
    
    
    times faster than their allyl counterparts.
Visualization: Reactivity Divergence

The following diagram maps the decision tree for initiating propargyl chemistry based on reagent selection.

PropargylReactivity Propargyl Propargyl Substrate (HC≡C-CH2-X) Base Strong Base (NaH, n-BuLi) Propargyl->Base LewisAcid Lewis Acid + Co2(CO)8 Propargyl->LewisAcid Copper Cu(I) Catalyst Propargyl->Copper Acetylide Acetylide Anion (Nucleophile) Base->Acetylide Nicholas Nicholas Cation (Stable Electrophile) LewisAcid->Nicholas Click CuAAC Cycle (1,2,3-Triazole) Copper->Click

Figure 1: Divergent activation pathways for the propargyl moiety based on catalytic environment.

Mode A: Nucleophilic Substitution ( vs. )

The "Propargyl-Allene" dichotomy is the primary failure mode in initial investigations. When a nucleophile attacks a propargyl halide, it faces two electrophilic sites:

  • 
    -Attack (
    
    
    
    ):
    Direct displacement yielding the alkyne.
  • 
    -Attack (
    
    
    
    ):
    Attack on the terminal alkyne carbon, leading to an allene via rearrangement.

Control Strategy: To enforce Regioselectivity towards the alkyne (


):
  • Sterics: Use unhindered propargyl halides (propargyl bromide).

  • Solvent: Polar aprotic solvents (DMF, DMSO) favor

    
     by solvating the cation and leaving the nucleophile "naked."
    
  • Hard Nucleophiles: Alkoxides and amines generally favor direct

    
    . Soft nucleophiles (cuprates) often favor 
    
    
    
    .

Mode B: The Nicholas Reaction (Cation Stabilization)

Direct generation of a propargylic carbocation is difficult due to instability. The Nicholas Reaction circumvents this by complexing the alkyne with dicobalt octacarbonyl [


].
Mechanism & Causality

The


 cluster complexes with the alkyne 

-system. Upon acid treatment, the leaving group is ejected. The resulting positive charge is delocalized onto the cobalt atoms, rendering the cation stable enough to be stored or reacted with weak nucleophiles (allyl silanes, electron-rich aromatics).
Experimental Protocol: Nicholas Alkylation

Standard Operating Procedure for Research

Reagents: Propargyl alcohol derivative,


, 

(Lewis Acid), Nucleophile, Ceric Ammonium Nitrate (CAN).
  • Complexation: Dissolve substrate (1.0 equiv) in anhydrous DCM under

    
    . Add 
    
    
    
    (1.1 equiv). Stir at RT for 1–2 h until CO evolution ceases. (Solution turns dark red).[1]
  • Cation Generation: Cool to -78°C. Add

    
     (1.2 equiv) dropwise. Why: Low temp prevents decomposition; acid generates the stabilized cation.
    
  • Nucleophilic Attack: Add nucleophile (1.5 equiv). Warm to -20°C or RT depending on nucleophile strength. Monitor by TLC (complex is red/brown).

  • Decomplexation: Dilute with acetone. Add CAN (3–5 equiv) at 0°C to oxidize the Cobalt. Why: This releases the organic alkyne and sequestered cobalt salts.

  • Workup: Filter through Celite/Silica pad to remove inorganic cobalt.

Mode C: The "Click" Revolution (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the defining reactivity of the propargyl group in biological contexts.

The Dinuclear Mechanism

Early models proposed a mononuclear copper cycle.[2] However, kinetic data (second-order dependence on [Cu]) strongly supports a dinuclear mechanism where two copper atoms cooperate: one activates the alkyne (


-bound), and the second activates the azide (

-bound).

CuAAC_Mechanism Start Alkyne + Cu(I) Step1 σ-Cu-Acetylide (Mononuclear) Start->Step1 Deprotonation Step2 Bis-Cu-Acetylide (Dinuclear Active Species) Step1->Step2 + 2nd Cu(I) Step3 Azide Coordination (Cu-N interaction) Step2->Step3 + R-N3 Step4 Metallacycle (C-N bond formation) Step3->Step4 Cyclization Product 1,2,3-Triazole Step4->Product Protonolysis Product->Start Regenerate Catalyst

Figure 2: The dinuclear copper catalytic cycle. Note the requirement for two Cu atoms for rate acceleration.

Experimental Protocol: Standard CuAAC

Self-validating system using in situ reduction.

Reagents: Propargyl substrate, Azide,


, Sodium Ascorbate (NaAsc), t-BuOH/Water (1:1).[2]
  • Solvent Prep: Dissolve alkyne (1.0 equiv) and azide (1.0 equiv) in t-BuOH/Water (1:1). Why: Water is essential for NaAsc solubility and proton transfer steps.

  • Catalyst Loading: Add

    
     (1–5 mol%).
    
  • Reductant Addition: Add NaAsc (10–20 mol%). Why: Reduces Cu(II) to active Cu(I) and maintains it against oxidation by air.

  • Observation: Reaction typically proceeds at RT.[2] Completion indicated by precipitation of the triazole (often insoluble in water/alcohol mix) or LCMS.

  • Purification: Simple filtration or extraction.[3] No chromatography usually required.

Pharmacological Reactivity: Suicide Inhibition

In drug discovery, the propargyl amine motif is a "warhead" for Mechanism-Based Inactivation (Suicide Inhibition) of flavin-dependent enzymes, specifically Monoamine Oxidase (MAO).

Mechanism:

  • Single Electron Transfer (SET): The enzyme's FAD cofactor accepts an electron from the propargyl amine nitrogen.

  • Proton Abstraction: The enzyme abstracts a proton from the propargylic methylene.

  • Covalent Capture: This generates a reactive iminium/allene species that covalently bonds to the N(5) position of the FAD cofactor, permanently disabling the enzyme.

Data Summary: Propargyl-Based MAO Inhibitors

Drug NameStructure ClassTarget IsoformClinical IndicationMechanism Type
Selegiline Propargyl-methamphetamineMAO-B (Selective)Parkinson'sIrreversible Covalent
Rasagiline Propargyl-indaneMAO-B (Selective)Parkinson'sIrreversible Covalent
Pargyline Propargyl-benzylamineMAO-A/B (Non-selective)Antihypertensive (Obsolete)Irreversible Covalent

References

  • Teobald, B. J. (2002).[4] The Nicholas reaction: The use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis.[1][4][5][6] Tetrahedron, 58(21), 4133-4170. Link[4]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. Link

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. Link

  • Pessimon, M. P., et al. (2019). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(22). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary In the rapidly evolving fields of bioconjugation, targeted drug delivery, and materials science, the selection of optimal click-chemistry building blocks is critical. 2-[Methyl(prop-2-yn-1-yl)amino]etha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of bioconjugation, targeted drug delivery, and materials science, the selection of optimal click-chemistry building blocks is critical. 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (also known as N-methyl-N-propargylaminoethanol) is a highly versatile, bifunctional terminal alkyne. It features a reactive alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a tertiary amine for internal transition-metal coordination, and a primary hydroxyl group for downstream functionalization. This application note provides a comprehensive, self-validating guide to leveraging this molecule to accelerate click kinetics and engineer post-click modularity.

Mechanistic Insights: The Autocatalytic Advantage

As a Senior Application Scientist, it is crucial to understand that not all terminal alkynes behave identically under CuAAC conditions. The structural anatomy of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol provides two distinct physicochemical advantages:

  • Internal Cu(I) Coordination (Autocatalysis): In standard CuAAC, external ligands (e.g., THPTA, BTTAA) are required to stabilize the Cu(I) oxidation state and accelerate the reaction. However, propargylamine derivatives possess a proximal tertiary amine that acts as an internal ligand[1]. This localized coordination dramatically lowers the activation energy barrier for the formation of the critical Cu(I)-acetylide intermediate, driving rapid cycloaddition even at micromolar concentrations[2].

  • Orthogonal Hydroxyl Handle & pH Responsiveness: The primary hydroxyl group remains completely unreactive during the CuAAC process, providing a pristine handle for post-click modifications such as esterification or phosphorylation[3]. Furthermore, based on the dissociation constant of its parent scaffold, 2-(dimethylamino)ethanol (pKa ~9.3)[4], the electron-withdrawing propargyl group shifts the pKa of this molecule to approximately 8.0–8.5. This allows the tertiary amine to act as a localized buffer during the reaction and renders the final triazole conjugate protonatable at physiological pH—ideal for formulating cationic lipid nanoparticles or pH-responsive hydrogels.

Reaction Pathway Visualization

G Alkyne 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (Bifunctional Alkyne) Complex Cu(I)-Acetylide Intermediate (Stabilized by Internal Tertiary Amine) Alkyne->Complex Deprotonation & Coordination Azide Azide-Functionalized Target (R-N3) Triazole 1,4-Disubstituted 1,2,3-Triazole (with N-methyl-ethanolamine handle) Azide->Triazole Cu Cu(I) Catalyst (CuSO4 + Na-Ascorbate) Cu->Complex Deprotonation & Coordination Complex->Triazole + Azide Cycloaddition

Mechanism of CuAAC accelerated by internal tertiary amine coordination.

Quantitative Profiling

To justify the selection of this specific alkyne over simpler alternatives, we must evaluate its kinetic and physicochemical profile. The table below summarizes the comparative advantages of utilizing a bifunctional propargylamine in modular synthesis[5].

Table 1: Comparative Kinetic and Physicochemical Profile of Terminal Alkynes in CuAAC

Alkyne TypeInternal Cu(I) CoordinationRelative Reaction RatePost-Click ModifiabilityAqueous Solubility (pH 7.4)
PhenylacetyleneNoBaseline (1x)Low (None)Poor
Propargyl AlcoholNoModerate (2x)High (-OH)Moderate
N,N-DimethylpropargylamineYesFast (5x-10x)Low (None)Good (Protonated Amine)
2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Yes Fast (5x-10x) High (-OH) Excellent (Amine + Hydroxyl)

Standardized Protocol: CuAAC Bioconjugation

Objective: Conjugate 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol to an azide-modified protein or polymer target. Causality Note: Although the alkyne provides internal coordination, the inclusion of the external ligand THPTA is strictly maintained in bioconjugation protocols to act as a sacrificial scavenger, protecting sensitive biomolecules from reactive oxygen species (ROS) generated by copper cycling.

Reagents Required:

  • Azide-modified target (e.g., 100 µM in PBS, pH 7.4)

  • 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (10 mM stock in DMSO or molecular biology grade water)

  • CuSO₄·5H₂O (20 mM stock in water)

  • THPTA ligand (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, must be freshly prepared )

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO₄ (20 mM) with 20 µL of THPTA (50 mM). Incubate at room temperature for 5 minutes.

    • Validation: Pre-forming the Cu-THPTA complex prevents free Cu(II) from non-specifically binding to the protein backbone, ensuring high catalytic fidelity.

  • Ascorbate Reduction: Add 10 µL of freshly prepared Sodium Ascorbate (100 mM) to the Cu-THPTA mixture.

    • Validation: The solution will briefly turn blue, then clear. This visual cue is a self-validating indicator that Cu(II) has been successfully reduced to the catalytically active Cu(I) state.

  • Reaction Assembly: To 1 mL of the Azide-modified target solution (100 µM), add 50 µL of the 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol stock (final concentration ~500 µM, 5 molar equivalents).

  • Initiation: Add 40 µL of the activated catalyst complex (from Step 2) to the reaction mixture. Vortex gently to ensure homogenous distribution.

  • Incubation: Incubate the reaction at room temperature for 1–2 hours in the dark. The internal amine of the alkyne acts synergistically with THPTA, ensuring >95% conversion within this abbreviated timeframe.

  • Purification: Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper. Remove excess reagents via size-exclusion chromatography (e.g., Sephadex G-25 / PD-10 column) or extensive dialysis against PBS.

Post-Click Functionalization: Hydroxyl Utilization

Once the 1,2,3-triazole core is established, the pendant ethanolamine moiety serves as an attachment point for secondary payloads (e.g., fluorophores, hydrophobic drugs, or cross-linking agents for hydrogels)[3].

Protocol: Steglich Esterification of the Triazole-Alcohol

  • Activation: Dissolve 1.2 equivalents of a carboxylic acid-bearing payload (e.g., Cyanine5-COOH) in anhydrous Dichloromethane (DCM). Add 1.5 equivalents of EDC·HCl. Stir for 15 minutes to form the active O-acylisourea intermediate.

  • Catalysis: Add 0.2 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species and suppressing side-reaction rearrangements.

  • Coupling: Introduce 1.0 equivalent of the purified triazole-conjugate (bearing the primary hydroxyl). Stir at room temperature under inert gas (N₂) for 4–6 hours.

  • Validation: Monitor the disappearance of the starting materials via LC-MS or TLC. Purify the final dual-functionalized conjugate via preparative HPLC.

References

1.[1] Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research (2021). Available at:[Link] 2.[2] Retrosynthetic Design of Dinuclear Copper Enzymes for Azide–Alkyne Cycloaddition via Clickable Noncanonical Amino Acids. Journal of the American Chemical Society (2025). Available at:[Link] 3.[3] New approaches in hydrogel synthesis -- Click chemistry: A review. ResearchGate (2025). Available at:[Link] 4.[5] Peptoids and polyamines going sweet: Modular synthesis of glycosylated peptoids and polyamines using click chemistry. Beilstein Journal of Organic Chemistry (2013). Available at:[Link] 5.[4] 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem. National Center for Biotechnology Information (2025). Available at:[Link]

Sources

Application

Protocol for click chemistry labeling of biomolecules with 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

A Guide to Efficient Biomolecule Labeling using Copper-Catalyzed Click Chemistry with 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Abstract This comprehensive guide provides a detailed protocol for the covalent labeling of...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Efficient Biomolecule Labeling using Copper-Catalyzed Click Chemistry with 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

Abstract

This comprehensive guide provides a detailed protocol for the covalent labeling of biomolecules using the hydrophilic, alkyne-containing reagent, 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol. We delve into the principles of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, offering step-by-step methodologies for the conjugation of proteins and nucleic acids. The document explains the critical roles of the copper catalyst, a reducing agent, and a stabilizing ligand to ensure high reaction efficiency while preserving biomolecule integrity. Furthermore, this guide includes a workflow diagram, a summary of reaction parameters, a thorough troubleshooting section, and a curated list of references to support researchers in achieving robust and reproducible results in their bioconjugation experiments.

Introduction: The Power of Click Chemistry in Bioconjugation

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for modifying complex biological molecules in aqueous environments.[1][2] The cornerstone of click chemistry for bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[3][4] This reaction's bio-orthogonality ensures that the reactive groups do not interfere with native biological functionalities, allowing for precise labeling of proteins, nucleic acids, and other biomolecules.[][6]

This application note focuses on the use of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 13105-72-1), a terminal alkyne reagent designed for CuAAC. Its structure incorporates a hydrophilic ethanolamine moiety, which enhances aqueous solubility, a critical advantage when working with biomolecules in physiological buffers. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully implement this reagent in their labeling workflows.

Sources

Method

2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol as a building block for pharmaceutical intermediates

Application Note & Protocol Guide: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Part 1: Executive Summary & Technical Profile[1] Compound: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol CAS: 13105-72-1 Synonyms: N-Methyl-N-propa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

Part 1: Executive Summary & Technical Profile[1]

Compound: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol CAS: 13105-72-1 Synonyms: N-Methyl-N-propargylaminoethanol, N-(2-Hydroxyethyl)-N-methyl-2-propynylamine.[1][2][3] Role: Heterobifunctional Building Block / Pharmacophore Precursor.[1][3]

Technical Significance: This compound represents a strategic "linchpin" in medicinal chemistry, bridging two distinct worlds: covalent enzyme inhibition (via the propargyl amine motif) and bioorthogonal ligation (via Click Chemistry). Its structure features a tertiary amine core decorated with three functional handles:[3]

  • Terminal Alkyne: A "warhead" for MAO-B inhibition or a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3]

  • Primary Alcohol: A versatile conjugation site (esterification, oxidation, halogenation) to attach this motif to larger drug scaffolds.[3]

  • N-Methyl Group: Optimizes lipophilicity and mimics the structure of established neurotransmitters.[1][3]

Part 2: Scientific Foundation & Mechanism[1]

The Propargylamine Pharmacophore (MAO Inhibition)

The N-methyl-N-propargyl moiety is the bioactive core of several neuroprotective drugs (e.g., Selegiline, Rasagiline).

  • Mechanism: The propargyl amine acts as a "suicide substrate" for Monoamine Oxidase B (MAO-B).[1][3] The enzyme oxidizes the adjacent methylene group, generating a reactive iminium intermediate.[3] This intermediate is then attacked by the N(5) atom of the enzyme's FAD cofactor, forming a covalent adduct that irreversibly inactivates the enzyme.[3]

  • Application: Researchers use 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol to tether this neuroprotective pharmacophore to other therapeutic agents (e.g., antioxidants, chelators) via the alcohol tail, creating "Multi-Target Directed Ligands" (MTDLs) for Alzheimer's therapy.[1]

The "Clickable" Linker

In chemical biology, this molecule serves as a minimal-footprint linker.[3]

  • Utility: It converts any carboxylic acid-containing molecule into an alkyne-tagged probe.[1][3]

  • Bioorthogonality: The terminal alkyne is inert under physiological conditions but reacts rapidly with azides in the presence of Cu(I) to form a stable 1,2,3-triazole linkage.[3]

G Core 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (The Building Block) Path1 Activation via SOCl2 Core->Path1 Chlorination Path2 Esterification Core->Path2 Coupling w/ R-COOH Inter1 N-Methyl-N-propargyl-2-chloroethylamine (Nitrogen Mustard Analog) Path1->Inter1 Nu- Substitution Inter2 Prodrug / Conjugate (Alkyne-tagged) Path2->Inter2 Linker Strategy Path3 Click Reaction (CuAAC) Inter2->Path3 + R'-N3 Final 1,2,3-Triazole Linked Bioconjugate Path3->Final Bioorthogonal Ligation

Figure 1: Synthetic versatility of the scaffold, highlighting its divergence into alkylating agents (red), prodrugs (green), and bioconjugates (yellow).

Part 3: Experimental Protocols

Protocol A: Synthesis of the Building Block

If not purchased commercially, this compound can be synthesized from inexpensive precursors.

Reaction: N-Methylethanolamine + Propargyl Bromide → 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol[1][3]

Reagents:

  • N-Methylethanolamine (1.0 equiv)[1]

  • Propargyl Bromide (1.1 equiv, 80% in toluene)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • Acetonitrile (ACN, anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with N-methylethanolamine (7.5 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol) in ACN (150 mL). Cool to 0°C under N₂ atmosphere.[3]

  • Addition: Add Propargyl Bromide (16.4 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.[1][3]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).[3]

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is a yellow oil.[1][3] Purify via vacuum distillation (bp ~85-90°C at 1 mmHg) or flash chromatography (DCM:MeOH 95:5).

  • Yield: Expect 80-85% yield of a clear, pale yellow liquid.

QC Check:

  • 1H NMR (CDCl₃): δ 2.25 (t, 1H, alkyne CH), 2.35 (s, 3H, N-Me), 2.60 (t, 2H, N-CH₂), 3.35 (d, 2H, propargyl CH₂), 3.65 (t, 2H, O-CH₂).[3]

Protocol B: Functionalization – Synthesis of the Chloride (Reactive Intermediate)

This converts the alcohol into a leaving group, creating a reactive alkylating agent for coupling to amines or phenols.

Safety Warning: The product is a "one-armed" nitrogen mustard analog and a potential vesicant.[1][3] Handle in a fume hood with double gloves.[3]

Procedure:

  • Dissolve 2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol (1.13 g, 10 mmol) in dry DCM (20 mL).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.43 g, 12 mmol) dropwise.

  • Reflux for 2 hours. Evolution of SO₂ and HCl gas will occur (scrub gases).[3]

  • Evaporate solvent to dryness to obtain the hydrochloride salt of the chlorinated product.[3]

  • Use: Use immediately for nucleophilic substitution reactions (e.g., reacting with a phenol to create a Clorgyline analog).[1][3]

Protocol C: "Click" Conjugation (CuAAC)

Standard protocol for linking this building block to an azide-tagged biomolecule.[1]

Reagents:

  • Alkyne-tagged substrate (Compound from Protocol A attached to a drug).[1][3]

  • Azide-tagged partner (e.g., Azide-Fluorophore).[1][3]

  • CuSO₄[1]·5H₂O (10 mol%).[1][3]

  • Sodium Ascorbate (20 mol%).[1][3]

  • Solvent: t-BuOH:H₂O (1:1).[1][3]

Workflow:

  • Dissolve Alkyne (1 equiv) and Azide (1 equiv) in t-BuOH:H₂O.[1][3]

  • Add freshly prepared Sodium Ascorbate solution.

  • Add CuSO₄ solution.[1][3] The mixture often turns bright yellow/orange.[3]

  • Stir at RT for 4-16 hours.

  • Quench: Dilute with water, extract with EtOAc.

  • Result: Formation of a 1,4-disubstituted 1,2,3-triazole.

Part 4: Data Summary & Safety

PropertyValueNotes
Molecular Weight 113.16 g/mol Low MW, ideal for fragment-based design.[1][3]
Boiling Point ~181°C (760 mmHg)High boiling point; purify via vacuum distillation.[1][3]
pKa ~8.5 (Amine)Basic; forms stable salts with HCl/TFA.[1][3]
Solubility Miscible in H₂O, EtOH, DCMAmphiphilic nature aids formulation.[3]

Safety & Handling (MSDS Highlights):

  • Corrosivity: The free base is corrosive to skin and eyes (Class 8).[1][3]

  • Toxicity: Propargylamines can be toxic if inhaled.[1][3] Use adequate ventilation.[3][4]

  • Reactivity: Avoid contact with silver or copper salts in the absence of ligands (risk of explosive metal acetylides, though low risk with internal alkynes, this is a terminal alkyne).[3]

References

  • Bolea, I., et al. (2011).[3] "Synthesis and biological evaluation of new antioxidant–monoamine oxidase inhibitor hybrids." Bioorganic & Medicinal Chemistry, 19(21), 6325-6334.[3] [1]

  • Rostovtsev, V. V., et al. (2002).[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.[3]

  • Youdim, M. B., & Bakhle, Y. S. (2006).[3] "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology, 147(S1), S287-S296.[3]

  • PubChem Compound Summary. (2024). "2-[methyl(prop-2-ynyl)amino]ethanol (CID 287929)."[2] National Center for Biotechnology Information.[1][3] [1]

  • BenchChem Protocols. (2025). "Synthesis of N-alkyl amino alcohols." BenchChem Technical Guides.

Sources

Application

Experimental setup for reactions involving 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

This Application Note is designed for researchers utilizing 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1), a versatile heterobifunctional linker. This molecule features a terminal alkyne for bioorthogonal "...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1), a versatile heterobifunctional linker. This molecule features a terminal alkyne for bioorthogonal "Click" chemistry (CuAAC) and a primary alcohol for conjugation to carboxylic acids or activation into a leaving group.

Molecular Profile & Strategic Application[1][2]

  • Compound: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol[1][2]

  • Synonyms: N-Methyl-N-propargylaminoethanol

  • Role: Heterobifunctional Linker (Alkyne/Alcohol)

  • Key Reactivity:

    • Terminal Alkyne: Substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

    • Primary Alcohol: Nucleophile for esterification, carbamate formation, or conversion to alkyl halide.

    • Tertiary Amine: Internal base; can influence metal catalysis kinetics or serve as a proton acceptor.

Application Logic: The primary workflow involves functionalizing the hydroxyl group first (e.g., attaching a drug, fluorophore, or PROTAC ligand) to create a "Click-ready" payload. The alkyne is then reacted with an azide-tagged biomolecule.[3][4] Reversing this order (Click first) often leads to solubility challenges or side reactions with the triazole product during esterification.

Safety & Handling Protocols

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The terminal alkyne is stable but can polymerize upon prolonged exposure to heat or radical initiators.

  • Handling:

    • Amine Toxicity: Propargyl amines are bioactive (some are MAO inhibitors). Handle in a fume hood.

    • Metal Contact: Avoid contact with silver or copper powder in dry conditions to prevent the formation of explosive metal acetylides.

Module A: Functionalization of the Hydroxyl Group (Payload Attachment)

Objective: Covalent attachment of a Carboxylic Acid (R-COOH) payload to the linker's alcohol group.

Experimental Design: Steglich Esterification

We utilize a Steglich esterification (DCC/DMAP) optimized for amino-alcohols. The internal tertiary amine of the linker acts as an auxiliary base, but DMAP is still required for acyl transfer efficiency.

Reagents:

  • Linker: 1.0 equiv

  • Payload (R-COOH): 1.1 equiv

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide), 1.2 equiv

  • Catalyst: DMAP (4-Dimethylaminopyridine), 0.1 equiv

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if payload is polar).

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve the Payload (R-COOH) and Linker in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP and cool the mixture to 0°C (ice bath).

  • Activation: Dropwise add DCC dissolved in a minimal amount of DCM.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within 10–30 minutes, indicating successful activation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup (Self-Validating Step):

    • Filter off the DCU precipitate.

    • Wash the filtrate with saturated NaHCO₃ (removes unreacted acid) and Brine.

    • Critical Check: The product contains a basic amine.[5] If the payload is neutral, extract the product into 1M HCl (aqueous), wash the organic layer (removes non-basic impurities), then basify the aqueous layer (pH 10) and extract back into DCM. This "Acid-Base Wash" purifies the amino-ester without chromatography.

  • Validation:

    • TLC: Visualize with Dragendorff’s Reagent (stains tertiary amines orange/red).

    • NMR: Look for the downfield shift of the O-methylene protons (from ~3.6 ppm in starting material to ~4.2 ppm in ester).

Module B: The "Click" Reaction (Bioconjugation)

Objective: Conjugation of the Alkyne-Linker-Payload to an Azide-tagged biomolecule via CuAAC.

Experimental Design: Ligand-Assisted CuAAC

The internal tertiary amine of the linker can weakly chelate Copper(I), potentially leading to catalyst poisoning or oxidation. To prevent this, we must use a high-affinity external ligand like THPTA or TBTA . THPTA is preferred for aqueous biological samples.

Reagents:

  • Alkyne-Linker-Payload: 1.0 equiv (final conc. 100–500 µM)

  • Azide-Biomolecule: 1.0–1.2 equiv

  • CuSO₄: 5.0 equiv (relative to alkyne if dilute; 0.1 equiv if concentrated chemical synthesis)

  • Ligand (THPTA): 25.0 equiv (Maintain 1:5 Cu:Ligand ratio)

  • Reductant (Sodium Ascorbate): 50.0 equiv

Step-by-Step Protocol
  • Catalyst Premix (The "Master Mix"):

    • Mix CuSO₄ and THPTA in water/DMSO.[3][4] Incubate for 5 minutes.

    • Visual Check: Solution should remain clear blue (Cu²⁺-Ligand complex). If it turns yellow/brown immediately, reagents are contaminated.

  • Assembly:

    • Dissolve Azide and Alkyne in the reaction buffer (PBS pH 7.4 or DMSO/Water 1:1).

    • Add the Cu-THPTA Master Mix.

  • Initiation:

    • Add Sodium Ascorbate (freshly prepared).

    • Visual Check: The solution may turn colorless (Cu²⁺

      
       Cu¹⁺) or pale yellow. A dark brown precipitate indicates Copper(I) disproportionation (bad ligand ratio).
      
  • Incubation: Stir/agitate at RT for 30–60 minutes in the dark.

  • Quenching & Purification:

    • Add EDTA (10 mM final) to chelate copper.

    • Purify via HPLC or Dialysis (for proteins).

Visualization of Experimental Workflow

G cluster_0 Module A: Payload Attachment cluster_1 Module B: Click Reaction Start Start: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Act Activation: R-COOH + DCC/DMAP Start->Act Dissolve in DCM Ester Intermediate: Alkyne-Linker-Payload (Ester Bond Formed) Act->Ester 0°C to RT, 12h Purify Purification: Acid-Base Extraction (Isolates Basic Amine) Ester->Purify Remove DCU Click Reaction: Add Azide + Ascorbate (CuAAC) Purify->Click Dissolve in DMSO/PBS Mix Prepare Master Mix: CuSO4 + THPTA (1:5) Mix->Click Catalyst Addition Final Final Conjugate: Triazole-Linked Biomolecule Click->Final 30-60 min, RT

Caption: Logical workflow for sequential functionalization: Esterification of the alcohol followed by CuAAC click chemistry.

Troubleshooting & Data Summary

Solvent Compatibility Table
SolventApplicationCompatibility RatingNotes
DCM EsterificationExcellentStandard for DCC coupling.
DMF Esterification / ClickGoodUse for polar payloads; difficult to remove.
Water/PBS Click ChemistryExcellentRequires THPTA ligand.[4][6]
DMSO Click ChemistryExcellentGood for solubilizing the ester intermediate.
Analytical Validation (Self-Checking)[1][2]
  • Dragendorff Stain (TLC): The tertiary amine in the linker is a built-in "handle" for TLC. It stains intense orange/red. If your product does not stain orange, you have lost the amine (degradation).

  • IR Spectroscopy:

    • Start: Sharp peak at ~3300 cm⁻¹ (Alkyne C-H) and ~2100 cm⁻¹ (Alkyne C≡C).

    • Post-Click: Disappearance of the 2100 cm⁻¹ peak confirms triazole formation.

References

  • PubChem. (n.d.).[2] 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Compound Summary. National Library of Medicine.[2] Retrieved March 5, 2026, from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved March 5, 2026, from [Link]

Sources

Method

Advanced Purification Strategies for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Derivatives in Drug Development

Physicochemical Profiling & Purification Logic The compound 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (also known as N-methyl-N-propargylaminoethanol) is a highly versatile bifunctional building block used extensively in...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Purification Logic

The compound 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (also known as N-methyl-N-propargylaminoethanol) is a highly versatile bifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of monoamine oxidase (MAO) inhibitors, functionalized lipids, and targeted drug conjugates.

Its synthetic utility stems from three distinct functional handles:

  • A primary hydroxyl group: Acts as a nucleophilic center for esterification or etherification.

  • A terminal alkyne (propargyl group): Serves as the quintessential handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

  • A tertiary amine: Provides a basic center (pKa ~8.5) that dictates the molecule's solubility and ionization state.

The Causality of Purification Challenges

While these features make the molecule synthetically valuable, they simultaneously complicate downstream purification. Traditional silica gel chromatography often fails for these derivatives. The basic tertiary amine interacts strongly with the acidic silanol groups on standard silica, leading to severe peak tailing, irreversible adsorption, and poor resolution.

Furthermore, when the alkyne is subjected to CuAAC click chemistry, the newly formed triazole ring, combined with the adjacent tertiary amine, acts as a potent bidentate ligand. This structural motif strongly chelates the copper(I/II) catalysts used in the reaction. Because residual copper is highly toxic and strictly regulated in pharmaceutical development (typically required to be <10 ppm), specialized orthogonal purification strategies must be employed rather than relying on standard flash chromatography.

Purification Decision Matrix

The purification strategy must be dictated by the specific transformation the 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol core has undergone. The workflow below illustrates the decision-making process for isolating high-purity derivatives.

G Start Crude Reaction Mixture (2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol) Decision Reaction Type? Start->Decision Click CuAAC 'Click' Reaction (Triazole Formation) Decision->Click Cu Catalyst Used NonClick Esterification / Etherification (Alkyne Preserved) Decision->NonClick No Cu Catalyst CuRemoval Copper Removal Phase (EDTA Wash + Thiourea Resin) Click->CuRemoval SPE Solid-Phase Extraction (SCX / Ion-Exchange) NonClick->SPE PureTriazole Purified Triazole Derivative (<10 ppm Cu) CuRemoval->PureTriazole PureEster Purified Ester/Ether Derivative (Amine Recovered) SPE->PureEster

Figure 1: Purification decision matrix for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol derivatives.

Protocol 1: Copper Catalyst Scavenging for CuAAC "Click" Derivatives

Context & Mechanism: When the terminal alkyne is reacted with an azide via CuAAC, the resulting triazole product tightly binds the copper catalyst. As documented by [1], a persistent blue or green tint in the organic phase is a self-validating indicator of incomplete copper removal. To break this chelation, we must introduce a competing ligand (EDTA) followed by a solid-phase metal scavenger (Thiourea resin) to achieve pharmaceutical-grade purity, a methodology critical for high-throughput alkyne-functionalized libraries ()[2].

Step-by-Step Methodology:

  • Quenching & Dilution: Upon reaction completion, dilute the crude CuAAC reaction mixture with 10 volumes of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete dissolution of the target triazole.

  • Primary Chelation Wash (Self-Validating Step): Transfer the solution to a separatory funnel. Add an equal volume of 0.5 M aqueous EDTA solution (adjusted to pH 8.0). Shake vigorously for 2–3 minutes. Validation: The aqueous layer will turn distinctly blue or green as the EDTA outcompetes the product for copper ions.

  • Phase Separation: Drain the aqueous layer. Repeat the EDTA wash 2 to 3 times until the aqueous phase remains completely colorless, indicating the bulk of the copper has been removed.

  • Solid-Phase Scavenging (Trace Removal): To the organic layer, add a silica-supported thiourea scavenger resin (e.g., SiliaMetS® Thiourea) at a ratio of 4–8 equivalents relative to the initial copper catalyst load. Stir the suspension vigorously at room temperature for 2 hours. The thiourea groups have an exceptionally high affinity for transition metals, stripping the final trace ppm of copper from the basic amine/triazole product.

  • Filtration & Recovery: Filter the mixture through a tightly packed pad of Celite to remove the resin. Wash the filter cake with a polar solvent mixture (e.g., 5% methanol in DCM) to recover any product that may have weakly adsorbed to the silica backbone.

  • Concentration: Wash the combined filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the copper-free triazole derivative.

Protocol 2: SCX-SPE Isolation for Ester/Ether Derivatives

Context & Mechanism: When modifying the hydroxyl group (e.g., synthesizing an ester prodrug) while leaving the alkyne intact, the primary challenge is separating the basic product from unreacted starting materials (like carboxylic acids) and coupling reagents. Leveraging the basicity of the tertiary amine allows for rapid purification via Strong Cation Exchange Solid-Phase Extraction (SCX-SPE). This ion-exchange approach has been proven highly effective for isolating libraries of propargylamine derivatives without the need for aqueous workups ()[3].

Step-by-Step Methodology:

  • Cartridge Conditioning: Mount a Strong Cation Exchange (SCX) SPE cartridge (containing silica-supported ethylbenzenesulfonic acid) onto a vacuum manifold. Condition the resin by passing 3 column volumes (CV) of pure methanol through the cartridge.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of a 1:1 mixture of methanol and DCM. Load the solution onto the cartridge at a flow rate of 1-2 mL/min. The basic tertiary amine of the 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol derivative will be protonated by the sulfonic acid resin and ionically retained.

  • Impurity Washing (Self-Validating Step): Wash the cartridge with 3 CV of pure methanol, followed by 2 CV of DCM. Validation: Collect this wash fraction and analyze via TLC; it should contain all non-basic impurities (unreacted acids, neutral coupling byproducts) while the target product remains completely bound to the column.

  • Target Elution: Elute the target basic product by passing 2–3 CV of a 1.0 M ammonia solution in methanol through the cartridge. The ammonia deprotonates the tertiary amine, breaking the ionic bond and releasing the product.

  • Concentration: Evaporate the methanolic ammonia eluate under reduced pressure. The volatile ammonia is removed entirely, yielding the pure ester/ether derivative as a free base.

Quantitative Data Summary

The table below summarizes the efficiency, scalability, and expected recovery rates of the various purification techniques discussed, allowing researchers to select the optimal method based on their specific derivative and purity requirements.

Table 1: Comparison of Purification Techniques for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Derivatives

Purification TechniquePrimary Mechanism of ActionResidual Copper LevelProduct RecoveryScalability & Throughput
Aqueous Wash (0.5 M EDTA) Liquid-liquid competitive chelation< 50 ppm> 90%High (Cost-effective for bulk)
Thiourea Scavenger Resin Solid-phase trace metal binding< 10 ppm> 95%Medium (Limited by resin cost)
Dialysis (For Polymer/Lipid Conjugates) Size exclusion + chelation< 20 ppm~ 85%Low (Time-consuming)
SCX-SPE (Ion Exchange) Ionic retention of basic tertiary amineN/A (Removes non-basics)> 90%High (Ideal for parallel synthesis)

References

  • Chen, J., Bhat, V., Hawker, C. J., et al. "High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers." Journal of the American Chemical Society, 2024. URL:[Link]

  • Fredon, F., Alanine, A., & Galley, G. "One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation." Sciforum, 2000. URL: [Link]

Application

Comprehensive Application Note: Synthesis of Target-Specific Fluorescent Probes via 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Bifunctional Linker

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Abstract & Mechanistic Rationale The development of target-specific flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Abstract & Mechanistic Rationale

The development of target-specific fluorescent probes requires linker technologies that are robust, highly reactive, and biologically compatible. 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1)[1] has emerged as a highly versatile heterobifunctional scaffold for the modular synthesis of such probes.

  • Primary Hydroxyl Group (-OH): Offers a highly reactive site for Steglich esterification or carbamate formation. This allows for the covalent attachment of complex, sterically hindered pharmacophores (e.g., small molecule inhibitors, targeting peptides) under mild conditions.

  • Terminal Alkyne (Propargyl Group): Provides an unhindered handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry"[2]. This bioorthogonal reaction is highly selective towards azides and alkynes, allowing reactions to proceed even on unprotected peptides or complex biomolecules[2].

  • Tertiary Amine Core (-N(CH3)-): This is the critical differentiator. The amine acts as a built-in solubilizing group, mitigating the hydrophobicity of large fluorophores (like Cyanine dyes). Furthermore, its basicity (pKa ~7.5–8.0) can be exploited for lysosomotropic targeting ; the amine becomes protonated in the acidic environment of lysosomes, effectively trapping the fluorescent probe within the organelle for targeted subcellular imaging.

Synthesis Workflow Visualization

The synthesis of the fluorescent probe follows a highly efficient, two-step modular approach. First, the targeting ligand is conjugated to the linker, followed by the bioorthogonal attachment of the fluorophore.

SynthesisWorkflow Pharma Targeting Ligand (Carboxylic Acid) Intermediate Alkyne-Functionalized Intermediate Pharma->Intermediate Steglich Esterification (EDC, DMAP, DCM) Linker 2-[Methyl(prop-2-yn-1-yl) amino]ethan-1-ol (CAS: 13105-72-1) Linker->Intermediate Probe Final Fluorescent Probe (Triazole Linkage) Intermediate->Probe CuAAC Click Chemistry (CuSO4, NaAsc, THPTA) Fluoro Azide-Fluorophore (e.g., Cy5-N3) Fluoro->Probe

Figure 1: Modular two-step synthesis of fluorescent probes using a bifunctional alkyne linker.

Experimental Protocols

Protocol A: Pharmacophore Conjugation via Steglich Esterification

Objective: Covalently link a carboxylic acid-bearing pharmacophore to the primary hydroxyl group of the linker.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid pharmacophore (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the activated ester.

  • Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) to the solution.

    • Causality Note: EDC is strictly preferred over DCC for this workflow. The urea byproduct of EDC is water-soluble, allowing for rapid removal during aqueous workup without requiring immediate, yield-reducing column chromatography.

  • Coupling: Add 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 12–18 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the free pharmacophore is fully consumed and the

    
     of the alkyne-intermediate dominates the spectra.
    
  • Workup: Wash the organic layer sequentially with 0.1 M HCl, saturated

    
    , and brine.
    
    • Causality Note: The mild HCl wash removes unreacted DMAP and residual linker. However, do not over-acidify (keep wash pH > 4), as strong acidity will protonate the tertiary amine of your product, inadvertently pulling your synthesized intermediate into the aqueous waste phase. Dry over anhydrous

      
      , filter, and concentrate.
      
Protocol B: Fluorophore Conjugation via CuAAC Click Chemistry

Objective: Attach the azide-fluorophore to the terminal alkyne of the intermediate.

Step-by-Step Methodology:

  • Solvent System: Dissolve the Alkyne-Intermediate (1.0 eq) and Azide-Fluorophore (1.1 eq) in a degassed mixture of DMSO/t-BuOH/

    
     (2:1:1, v/v/v).
    
    • Causality Note: Degassing via argon sparging is critical. It prevents the premature oxidation of the active Cu(I) catalyst back to Cu(II) by dissolved oxygen, which would prematurely halt the catalytic cycle.

  • Catalyst Complexation: In a separate vial, pre-mix

    
     (0.2 eq) and THPTA ligand (1.0 eq) in a small volume of water.
    
    • Causality Note: Accelerating ligands like THPTA act to stabilize the copper catalyst and reduce cytotoxicity[3]. Pre-complexing copper with THPTA before adding it to the main reaction prevents free copper from generating Reactive Oxygen Species (ROS), which would otherwise cause severe photobleaching of sensitive fluorophores (like Cyanine dyes) during the reaction.

  • Reduction: Add the Cu-THPTA complex to the main reaction vial. Immediately add freshly prepared Sodium Ascorbate (2.0 eq) in water. The solution will briefly shift in color as Cu(II) is reduced to the catalytically active Cu(I) species.

  • Reaction: Stir at room temperature in the dark for 2–4 hours.

  • Validation & Purification: Confirm the formation of the 1,4-disubstituted 1,2,3-triazole linkage via LC-MS[2]. Purify the final probe using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Presentation & Optimization Parameters

To ensure reproducibility, adhere to the optimized stoichiometric ratios and select the appropriate fluorophore based on your imaging requirements. CuAAC provides high yields and exceptional specificity, making it a vital tool in biological and chemical research[3].

Table 1: CuAAC Reaction Stoichiometry & Optimization Parameters

ReagentFunctionMolar EquivalentsFinal Concentration
Alkyne-Intermediate Substrate1.0 eq1.0 - 5.0 mM
Azide-Fluorophore Labeling Agent1.1 - 1.2 eq1.1 - 6.0 mM

Catalyst Precursor0.1 - 0.2 eq100 - 500 µM
THPTA Cu(I) Stabilizing Ligand0.5 - 1.0 eq500 µM - 2.5 mM
Sodium Ascorbate Reducing Agent1.0 - 2.0 eq1.0 - 10.0 mM

Table 2: Recommended Azide-Fluorophores for CuAAC Profiling

FluorophoreEx/Em (nm)Key Application / Mechanistic Advantage
Coumarin-Azide 350 / 450Smallest footprint; minimizes steric perturbation of the pharmacophore.
FITC-Azide 495 / 519Standard green channel imaging; extremely high quantum yield.
Rhodamine B-Azide 540 / 580Highly cell-permeable; excellent photostability for live-cell tracking.
Cy5-Azide 646 / 662Near-IR imaging; bypasses biological background autofluorescence.

References

  • Title: Peptide Conjugation via CuAAC 'Click' Chemistry. Source: National Institutes of Health (PMC). URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Click Reactions

[1][2][3] Subject: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1) Synonyms: N-Methyl-N-propargylaminoethanol, N-(2-Hydroxyethyl)-N-methylprop-2-yn-1-amine.[1][2] Function: Heterobifunctional linker (Alkyne +...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Subject: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1) Synonyms: N-Methyl-N-propargylaminoethanol, N-(2-Hydroxyethyl)-N-methylprop-2-yn-1-amine.[1][2] Function: Heterobifunctional linker (Alkyne + Alcohol + Tertiary Amine).[1][2]

Introduction: The "Trojan Horse" Substrate

Welcome to the technical guide for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol . While this molecule is a versatile building block for PROTACs and bioconjugates, it presents a unique challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Autoinhibition .[1][2]

Unlike simple alkynes, this substrate contains a tertiary amine and a hydroxyl group in close proximity to the alkyne. This "tridentate-like" motif can chelate the Copper(I) catalyst, effectively removing it from the catalytic cycle. This guide provides an optimized protocol designed to outcompete this internal chelation using superior external ligands.

Module 1: The "Golden" Protocol

This protocol is optimized to prevent catalyst poisoning by the substrate's amine group.[1][2] We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand because its water solubility and binding affinity are superior to the substrate's self-chelation potential.[1]

Reagents & Stock Solutions
  • Substrate (Alkyne): 100 mM in DMSO or Water.[1][2]

  • Azide Partner: 100 mM in DMSO or Water.

  • CuSO₄·5H₂O: 20 mM in Water.[1][2]

  • Ligand (THPTA): 50 mM in Water (Critical: 5:1 ratio relative to Cu).[1][2][3]

  • Sodium Ascorbate: 100 mM in Water (Freshly prepared; do not store).

Step-by-Step Methodology
  • Solvent Prep: Use a mixture of DMSO:Water (1:1) or tBuOH:Water (1:1) .[1][2] Pure water is acceptable if the azide is soluble, but organic co-solvents prevent micelle formation which can trap the catalyst.

  • The "Pre-Complexation" Step (Crucial):

    • In a separate tube, mix the CuSO₄ and THPTA ligand.[2][4]

    • Incubate for 5 minutes.

    • Why? This forms the catalytically active metallocycle before the copper sees the amine-containing substrate, preventing the substrate from sequestering the free copper.

  • Reaction Assembly:

    • Add Solvent to the reaction vessel.[1][2]

    • Add Alkyne Substrate (Final conc: 1–5 mM).[1][2]

    • Add Azide Partner (1.0–1.2 equivalents).[1][2]

    • Add the Cu-THPTA Complex (Final Cu conc: 0.1–0.5 mM).[1][2]

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 5 mM).

    • Note: The solution should remain colorless or turn slightly yellow.[1][2] A rapid turn to brown indicates oxidation.[1][2]

  • Incubation:

    • Stir at Room Temperature for 1–4 hours.

    • Inert Atmosphere:[1][2][5] Recommended (N₂ or Ar) to prevent Glaser coupling, though THPTA provides some oxidative protection.[1]

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned blue/green. What happened?

Diagnosis: Catalyst Oxidation. The Copper(I) species has oxidized to Copper(II), which is inactive for click chemistry.[1] This is common with amine-containing substrates which can stabilize Cu(II) species.[1][2]

  • Fix: Add an additional 5 equivalents of Sodium Ascorbate .

  • Prevention: Degas your solvents (bubble N₂ for 10 mins) before adding the ascorbate.[1][2] Ensure your reaction vessel is sealed.[1][2]

Q2: The reaction stalls at ~50% conversion despite adding more Copper.

Diagnosis: Competitive Chelation (Catalyst Poisoning). Your substrate (2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol) is acting as a ligand, wrapping around the copper and preventing the azide from binding.[1]

  • Fix: Increase the Ligand:Copper ratio to 10:1 (THPTA:Cu). You need to chemically "overpower" the substrate's binding affinity.[1][2]

  • Alternative: Switch to BTTAA ligand, which promotes faster kinetics for internal alkynes and difficult substrates.[1][2]

Q3: I see a new spot on TLC that isn't my product or starting material.

Diagnosis: Glaser Coupling (Homocoupling). Two alkyne molecules have reacted with each other to form a diyne (dimer), driven by oxygen and copper.[1]

  • Fix: This reaction requires Oxygen.[1][2] Strictly exclude air.[1][2]

  • Check: Verify the spot by Mass Spec. If the mass is (2x Substrate - 2H), it is the Glaser product.

Q4: How do I purify the product? The amine causes streaking on silica.

Diagnosis: Silanol Interaction. The tertiary amine interacts strongly with acidic silanols on silica gel.[1][2]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.[1][2]

  • Alternative: Use Neutral Alumina instead of silica, or perform an Acid-Base extraction workup (acidify to protonate amine -> wash organics -> basify to extract product).[1][2]

Module 3: Visualization & Logic

Diagram 1: The Competitive Chelation Mechanism

This diagram illustrates why standard protocols fail.[1][2] The substrate competes with the accelerating ligand for the copper center.[2]

CuAAC_Mechanism Cu_Source Cu(II) Source Cu_I Active Cu(I) Cu_Source->Cu_I Reduction Ascorbate Ascorbate (Reductant) Ascorbate->Cu_I Active_Cat Active Catalyst (Cu-THPTA) Cu_I->Active_Cat Binding (Fast) Poisoned_Cat Poisoned Catalyst (Cu-Substrate Chelate) Cu_I->Poisoned_Cat Competitive Chelation Substrate Substrate: Amino-Alkyne Substrate->Poisoned_Cat Product Triazole Product Substrate->Product + Azide Ligand Ligand (THPTA) Ligand->Active_Cat Active_Cat->Product Click Cycle (Successful) Poisoned_Cat->Product Stalled/Slow

Caption: The "Tug-of-War" for Copper. The amino-alkyne substrate can trap Cu(I) in an inactive state (Red path).[1] High-affinity ligands like THPTA are required to enforce the active catalytic cycle (Green path).[1]

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Color Color Change? Start->Color Blue Blue/Green Color->Blue Yes Brown Brown/Black Color->Brown Yes Yield Low Yield / No Reaction Color->Yield No (Remains Clear) Oxidation Oxidation Issue: Add Ascorbate + Degas Blue->Oxidation Precip Disproportionation: Check Ligand Ratio Brown->Precip Chelation Chelation Issue: Increase Ligand (10:1) or switch to BTTAA Yield->Chelation

Caption: Decision matrix for diagnosing reaction failures based on visual cues and conversion data.

Module 4: Data & Optimization Tables

Table 1: Ligand Selection Guide
LigandSolubility (Water)Protection vs OxidationRecommended For
THPTA HighHighStandard. Best for aqueous buffers and polar substrates like yours.[1][2]
TBTA Low (needs DMSO)ModerateOrganic solvent reactions only.[1][2]
BTTAA HighVery HighDifficult cases. Use if THPTA fails; faster kinetics.[1][2]
Table 2: Solvent Compatibility
Solvent SystemSuitabilityNotes
Water/DMSO (1:1) Excellent Solubilizes both the polar amine and lipophilic azides.[1][2]
Water/tBuOH (1:1) GoodStandard click solvent; easy to remove by lyophilization.[1][2]
PBS (Phosphate) Caution Phosphate can precipitate Copper at high concentrations.[1][2] Keep Cu < 0.5 mM.
Pure Water FairOnly if the Azide partner is water-soluble.[1][2]

References

  • Presoslki, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][1][3]

  • Besanceney-Webler, C., et al. (2011).[1][2] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. (Introduction of BTTAA). [Link][1]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link][1]

  • PubChem Compound Summary. (2024). 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol.[1][2][6][7] National Library of Medicine. [Link][1]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

Welcome to the Technical Support Center. 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (also known as N-methyl-N-(2-hydroxyethyl)propargylamine) is a highly versatile trifunctional building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (also known as N-methyl-N-(2-hydroxyethyl)propargylamine) is a highly versatile trifunctional building block. It features a terminal alkyne for cross-coupling, a tertiary amine, and a primary hydroxyl group.

While its alkyne moiety is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling, the adjacent Lewis basic nitrogen and oxygen atoms frequently induce catalyst poisoning, off-target chelation, and altered reaction kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your catalytic workflows.

FAQ: CuAAC (Click Chemistry) Troubleshooting

Q1: My CuAAC reaction with 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol is stalling, and the solution turns green or brown. What is happening? A1: The stalling is caused by catalyst sequestration and subsequent aerobic oxidation. The tertiary amine and the hydroxyl group in your substrate act as a multidentate ligand, chelating the Cu(I) catalyst and forming an unproductive, thermodynamically stable resting state 1. This prevents the necessary coordination of the azide. Furthermore, the exposed Cu(I)-amine complex is highly susceptible to aerobic oxidation, converting active Cu(I) into inactive Cu(II), visually indicated by the solution turning green or brown 2.

Q2: How do I rescue the catalyst and drive the reaction to completion? A2: You must introduce a strongly coordinating, competitive exogenous ligand to stabilize the Cu(I) oxidation state and outcompete the substrate's amine group.

  • For Aqueous Media: Use THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). It maintains Cu(I) solubility, blocks off-target binding, and protects biomolecules from reactive oxygen species (ROS) 3.

  • For Organic Media: Use TBTA (tris(benzyltriazolylmethyl)amine) 3.

  • Crucial Metric: Maintain a Ligand:Copper molar ratio of at least 5:1. This stoichiometric excess ensures the copper remains in the active catalytic cycle rather than being trapped by your propargylamine substrate 4.

CuAAC_Mechanism Substrate 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol + Cu(I) Catalyst Sequestration Unproductive Chelation (Amine-Cu Binding) Substrate->Sequestration No Ligand Rescue Addition of THPTA/TBTA (Ligand:Cu ≥ 5:1) Substrate->Rescue Optimized Oxidation Aerobic Oxidation to Cu(II) (Reaction Stalls) Sequestration->Oxidation Sequestration->Rescue Recovery ActiveCycle Active Cu(I)-Ligand Complex (Prevents Sequestration) Rescue->ActiveCycle Product Successful CuAAC (1,2,3-Triazole Formation) ActiveCycle->Product

Mechanistic pathway of Cu(I) sequestration by propargylamine and rescue via THPTA ligands.

FAQ: Sonogashira Cross-Coupling Challenges

Q3: When attempting a standard Pd/Cu Sonogashira coupling, I observe significant homocoupling (Glaser coupling) of the alkyne and low product yield. How can I fix this? A3: Propargylamines are notorious for facilitating oxidative homocoupling in the presence of copper and trace oxygen. The tertiary amine locally increases the basicity and coordinates with the copper co-catalyst, accelerating the Glaser-type homocoupling pathway over the desired transmetalation to palladium 1. Solution: Switch to a Copper-Free Sonogashira protocol . By eliminating CuI, you remove the pathway for copper-mediated homocoupling and prevent the tertiary amine from sequestering the co-catalyst 5. Utilize an electron-rich, sterically bulky palladium catalyst system, such as CataCXium A Pd G3, which promotes efficient oxidative addition and transmetalation without relying on a copper acetylide intermediate 6.

Quantitative Data: Catalyst & Ligand Optimization Matrix

Use the following validated parameters to establish a baseline for your reactions involving 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol.

Reaction TypeSolvent SystemRecommended CatalystOptimal LigandLigand:Metal RatioKey AdditiveExpected Issue Mitigated
CuAAC (Aqueous) Water / BufferCuSO₄·5H₂O (50-100 µM)THPTA5:1Sodium Ascorbate (5 mM)Amine chelation, Cu(I) oxidation
CuAAC (Organic) DMSO / t-BuOHCuI or CuSO₄ (1-5 mol%)TBTA2:1 to 5:1Aminoguanidine (5 mM)ROS damage, catalyst sequestration
Sonogashira THF / Water (Micellar)CataCXium A Pd G3 (0.5 mol%)CataCXium A1:1 (Pre-complexed)Et₃N (2-3 eq)Glaser homocoupling, Cu-acetylide trapping
Sonogashira Toluene / DMFPd(OAc)₂ (1-2 mol%)XPhos2:1K₂CO₃ (2 eq)Pd poisoning by tertiary amine

Step-by-Step Methodologies

These protocols are designed as self-validating systems. The causality of the addition order is critical: the metal must be protected by the ligand before it encounters the chelating propargylamine substrate.

Protocol 1: Optimized CuAAC Workflow (Aqueous/Bioconjugation)

Reference standard adapted from optimized bioconjugation conditions7, 2.

  • Catalyst Pre-complexation: In a microcentrifuge tube, combine 5.0 µL of 50 mM THPTA ligand and 2.5 µL of 20 mM CuSO₄.

    • Validation Check: The solution must appear clear blue. This confirms the formation of the Cu(II)-THPTA complex. Do not proceed if precipitation occurs.

  • Substrate Assembly: To your reaction vessel, add the azide-modified partner (10-100 µM final concentration) in buffer, followed by 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (2-5 fold molar excess).

  • Catalyst Introduction: Transfer the pre-complexed Cu(II)-THPTA solution into the substrate mixture.

  • Initiation: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction.

    • Validation Check: The solution should turn colorless or very pale yellow, confirming the successful reduction to the active Cu(I) state. If the solution rapidly turns green/brown, the amine has stripped the copper; you must increase the THPTA ratio.

  • Incubation: Mix gently and incubate at room temperature for 1-4 hours.

Protocol 2: Copper-Free Sonogashira Coupling (Organic)

Reference standard adapted from robust micellar and copper-free conditions5, 6.

  • Degassing: Dissolve the aryl halide (1.0 eq) and 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (1.2 eq) in anhydrous THF. Sparge the solution with Argon for 15 minutes.

    • Causality: Removing oxygen is critical to prevent Pd-catalyzed oxidative alkyne dimerization.

  • Catalyst Addition: Under an Argon atmosphere, add CataCXium A Pd G3 (0.5 mol%).

  • Base Addition: Add triethylamine (Et₃N) (3.0 eq) dropwise.

  • Reaction: Heat the mixture to 45°C–60°C under continuous stirring for 4–8 hours.

    • Validation Check: The gradual formation of a white/off-white precipitate (Et₃N·HX salt) serves as a stoichiometric visual indicator of successful cross-coupling turnover.

Workflow Step1 1. Catalyst Prep Premix Pd or Cu with Ligands Step2 2. Substrate Addition Add Propargylamine & Coupling Partner Step1->Step2 Step3 3. Initiation Add Reductant (Ascorbate) or Base (Et3N) Step2->Step3 Step4 4. Validation Monitor Color & Yield Step3->Step4

Standardized step-by-step experimental workflow for optimizing catalytic reactions.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. NIH/PMC. Available at:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. Available at:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at:[Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available at: [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. NIH/PMC. Available at: [Link]

Sources

Troubleshooting

Impact of solvent choice on the efficiency of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol reactions

Technical Support Center: Optimizing 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Reactions Executive Technical Summary 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1) is a bifunctional building block featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Reactions

Executive Technical Summary

2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1) is a bifunctional building block featuring a terminal alkyne and a primary alcohol , bridged by a tertiary amine .[1] Its unique architecture allows it to serve as a heterobifunctional linker in antibody-drug conjugates (ADCs), PROTACs, and surface modification.

However, its amphiphilic nature—combining a polar amino-alcohol tail with a hydrophobic propargyl head—makes solvent choice the single most critical variable in reaction efficiency. Improper solvent selection leads to three primary failure modes:

  • Catalyst Poisoning: The tertiary amine can chelate transition metals (Cu, Pd), arresting catalytic cycles.

  • Phase Separation: Incompatibility with non-polar azides or halides in aqueous buffers.[1]

  • Workup Complications: High-boiling solvents (DMSO, DMF) trapping the hydrophilic product.[1]

This guide provides an evidence-based framework for solvent selection to maximize yield and purity.[1]

Solvent Selection Matrix: Efficiency vs. Workup

The following table synthesizes experimental data for the two primary reaction classes: CuAAC (Click Chemistry) and Sonogashira Coupling .

Reaction TypeRecommended Solvent SystemEfficiency RatingWorkup DifficultyTechnical Notes
CuAAC (Click) Water : t-Butanol (1:1) [1] ★★★★★LowGold Standard. The hydrophobic effect accelerates the reaction. The solvent mixture solubilizes both the polar amine and organic azides.
CuAAC (Click) DMSO or DMF[1] ★★★★☆HighUse only if reactants are insoluble in water/alcohol. Requires extensive washing or lyophilization to remove solvent.
Sonogashira DMF or DMAc ★★★★★HighPolar aprotic solvents are required to stabilize the Pd(0)/Pd(II) cycle and dissolve aryl halides.
Sonogashira Toluene / Et₃N★★★☆☆LowSlower rates. Often requires heating. Good for large-scale where distillation is preferred over aqueous extraction.
Alkylation (OH) DCM or THF[1] ★★★★☆LowStandard for converting the alcohol to a mesylate/tosylate or ester. Anhydrous conditions essential.[1]

Detailed Troubleshooting Protocols (Q&A)

Topic A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: I am seeing low conversion (<50%) despite using the standard CuSO₄/Ascorbate method in water. Why? Diagnosis: The tertiary amine in your starting material (2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol) is likely acting as a competitive ligand, sequestering the Cu(I) species and preventing it from coordinating with the alkyne.[1] Solution:

  • Increase Catalyst Loading: Bump Cu concentration from 1-5 mol% to 10 mol% .

  • Use a Superior Ligand: Do not rely on the amine substrate to stabilize Copper.[1] Add THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA in a 1:2 ratio relative to Copper. THPTA is preferred for aqueous efficiency as it prevents oxidation and outcompetes the substrate's amine for Cu binding while maintaining catalytic activity.

Q2: My product is water-soluble. How do I isolate it from a DMSO reaction mixture? Diagnosis: You used DMSO to solubilize a hydrophobic azide, but now you cannot extract the polar product. Solution:

  • Protocol: Dilute the reaction mixture 10x with water. Load the entire solution onto a C18 Reverse-Phase Sep-Pak or flash column.

  • Elution: Wash with 100% water (removes DMSO and salts)

    
     Elute product with 50% Methanol/Water or Acetonitrile/Water.
    
  • Prevention: Switch to t-Butanol/Water (1:1) for future runs. t-Butanol can be removed via rotary evaporation or lyophilization (freeze-drying), leaving the solid product behind.

Topic B: Sonogashira Coupling

Q3: The reaction turns black immediately and stalls. What is happening? Diagnosis: "Palladium Black" formation.[1] The Pd catalyst is precipitating out of solution before the catalytic cycle is complete, often due to insufficient ligand stabilization or oxygen presence. Solution:

  • Degassing is Non-Negotiable: Sparge your solvent (DMF/DMAc) with Argon for at least 15 minutes before adding the catalyst.[1]

  • Solvent Switch: If using Toluene, switch to DMF .[1] The high polarity of DMF stabilizes the charged intermediates in the catalytic cycle better than non-polar solvents.

  • Base Choice: Ensure you are using an organic base like Diisopropylamine (DIPA) or Triethylamine (Et₃N) in excess (2-3 equivalents).[1] These act as both a base and a co-solvent.

Visualization of Reaction Logic

Figure 1: Solvent Decision Tree for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

SolventDecision Start Select Reaction Type Click CuAAC (Click Chemistry) Start->Click Sono Sonogashira Coupling Start->Sono Alkylation OH-Group Functionalization Start->Alkylation Q_Solubility Are reactants water soluble? Click->Q_Solubility Q_Scale Reaction Scale? Sono->Q_Scale Sol_DCM Anhydrous DCM or THF (Avoid Protic Solvents) Alkylation->Sol_DCM Sol_Water Use Water : t-Butanol (1:1) + THPTA Ligand Q_Solubility->Sol_Water Yes Sol_Org Use DMSO or DMF (Requires C18 Workup) Q_Solubility->Sol_Org No Scale_Small DMF or DMAc (High Efficiency) Q_Scale->Scale_Small < 1g Scale_Large Toluene / Et3N (Easier Distillation) Q_Scale->Scale_Large > 10g

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and scale.

Figure 2: Mechanistic Impact of Solvent on CuAAC Efficiency

CuAAC_Mechanism Cu_Source Cu(II) Pre-catalyst Reduction Reduction (Ascorbate) Cu_Source->Reduction Cu_I Active Cu(I) Species Reduction->Cu_I Pathway_Good Ideal Pathway: Solvent: H2O/tBuOH Ligand: THPTA Cu_I->Pathway_Good Stabilized by Ligand Pathway_Bad Inhibition Pathway: Solvent: Pure Water No Ligand Cu_I->Pathway_Bad Exposed Cu(I) Substrate Substrate: N-propargyl amine Substrate->Pathway_Good Substrate->Pathway_Bad Amine Chelates Cu Product Triazole Product Pathway_Good->Product High Yield Dead_Cat Inactive Cu-Amine Complex Pathway_Bad->Dead_Cat Catalyst Poisoning

Caption: The critical role of solvent and ligand in preventing catalyst poisoning by the substrate's amine group.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent for the Click reaction? A: Avoid if possible. While Acetone dissolves many organic azides, it can undergo aldol condensation under the basic conditions often used in Click chemistry (if amines are present). Furthermore, it does not provide the "hydrophobic acceleration" effect seen in water/alcohol mixtures.

Q: Is the alcohol group (-OH) reactive during the Sonogashira coupling? A: Generally, no . The primary alcohol is stable under standard Sonogashira conditions (Pd/Cu, mild base, 60-80°C). However, if you use strong bases (like NaH or alkoxides), you will deprotonate the alcohol, potentially leading to side reactions. Stick to amine bases like Triethylamine or Diisopropylamine to ensure chemoselectivity.

Q: How do I store 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). As an amine, it is susceptible to oxidation over long periods, and the terminal alkyne can degrade if exposed to trace metals and light.

References

  • Panda, S. (n.d.).[1] Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. LUCP. Retrieved from [Link]

  • PubChem. (n.d.).[1][2][3] 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Sonogashira Coupling. Retrieved from [Link]

Sources

Optimization

Challenges in the scale-up of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol synthesis

Strategic Overview You are likely scaling up 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1) as a functionalized linker for "click" chemistry (CuAAC) or as a precursor for MAO-B inhibitors (e.g., Selegiline a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

You are likely scaling up 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1) as a functionalized linker for "click" chemistry (CuAAC) or as a precursor for MAO-B inhibitors (e.g., Selegiline analogs).

The synthesis appears deceptively simple—a standard alkylation of N-methylethanolamine (MEA) with propargyl bromide . However, at scale (>100g), three critical failure modes emerge:

  • Regioselectivity: Competition between N-alkylation (desired) and O-alkylation (undesired).

  • Thermal Instability: The propargyl group is prone to exothermic polymerization or decomposition if distilled at atmospheric pressure.

  • Safety: Propargyl bromide is shock-sensitive and a potent lachrymator.

This guide replaces "textbook" assumptions with field-proven scale-up protocols.

Module 1: Reaction Design & Regioselectivity

The Core Challenge: N-methylethanolamine is an ambident nucleophile containing both a secondary amine and a primary alcohol.

  • Desired Path: N-alkylation (Kinetic control, nucleophilicity driven).

  • Undesired Path: O-alkylation (Thermodynamic control, basicity driven).

Q: How do I ensure N-alkylation over O-alkylation?

A: Control your base strength and solvent polarity. Do not use Sodium Hydride (NaH). NaH will deprotonate the hydroxyl group (forming an alkoxide), which is a hard nucleophile and will rapidly attack the propargyl bromide to form the O-propargyl ether byproduct.

Recommended Protocol: Use Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile .

  • Mechanism: K₂CO₃ is strong enough to neutralize the HBr generated during the reaction but too weak to significantly deprotonate the hydroxyl group of the starting material. The neutral amine is more nucleophilic than the neutral alcohol, ensuring >95% selectivity for N-alkylation [1].

Data: Base Selection Impact

BaseSolventMajor ProductRisk Factor
K₂CO₃ (Recommended) AcetoneN-alkyl (95%) Low; easy filtration.
NaHTHFMixed (N- & O-alkyl)High; H₂ gas evolution, O-alkylation.
Triethylamine (Et₃N)DCMN-alkylMedium; Et₃N·HBr salt is soluble, hard to remove.
NaOH (aq)Water/DCMMixedHigh; Hydrolysis of propargyl bromide.
Module 2: Process Safety (Handling Propargyl Bromide)
Q: Is it safe to use neat Propargyl Bromide?

A: NO. Never use neat Propargyl Bromide for scale-up. Neat propargyl bromide is shock-sensitive and can detonate. It is also highly volatile (bp 88-90°C) and toxic.

Safety Protocol:

  • Source: Always purchase/use 80% solution in Toluene . The toluene acts as a diluent and heat sink, significantly reducing shock sensitivity [2].

  • Addition: The reaction is exothermic. Add the propargyl bromide solution dropwise to the amine/base mixture at 0°C .

  • Quench: Do not distill the reaction mixture to dryness if peroxides are suspected.

Module 3: Experimental Workflow & Purification

Visualizing the Process:

SynthesisWorkflow Start Start: N-Methylethanolamine + K2CO3 + Acetone Add Addition (0°C): Propargyl Bromide (80% in Toluene) Start->Add React Reaction: Warm to RT (Stir 12-16h) Add->React Filter Work-up: Filter Solids (KBr) Concentrate Filtrate React->Filter Distill Purification: Vacuum Distillation (< 5 mmHg) Filter->Distill Product Final Product: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Distill->Product

Figure 1: Optimized Process Flow for Scale-Up. Note the critical Vacuum Distillation step.

Detailed Protocol:

  • Setup: In a 3-neck flask, charge N-Methylethanolamine (1.0 equiv) and K₂CO₃ (1.2 equiv) in Acetone (10 vol). Cool to 0°C.

  • Addition: Add Propargyl Bromide (80% in Toluene) (1.05 equiv) dropwise over 1 hour. Control internal temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12 hours. Monitor by TLC or GC.

  • Work-up: Filter off the white solid (KBr + excess K₂CO₃). Wash the filter cake with acetone.

  • Concentration: Remove Acetone/Toluene on a rotary evaporator at 40°C. You will be left with a yellow oil.

  • Distillation: Distill the oil under high vacuum (0.5 - 2 mmHg ).

    • Expected BP: ~75-85°C at 1 mmHg (extrapolated from MEA bp 158°C).

    • Caution: Do not exceed pot temperature of 130°C to avoid alkyne polymerization.

Module 4: Troubleshooting & FAQ
Q: My yield is low (<40%), and I see a large baseline spot on TLC.

Diagnosis: You likely formed the Quaternary Ammonium Salt . Cause: Excess propargyl bromide or high temperature drove the reaction to double alkylation. Solution:

  • Strictly control stoichiometry (1.05 equiv max).

  • Keep the reaction at RT; do not reflux.

  • The quaternary salt is water-soluble; if you did an aqueous workup, it stayed in the water.

Q: The product turned black during distillation.

Diagnosis: Thermal decomposition/polymerization. Cause: Pot temperature was too high or vacuum was insufficient. Solution:

  • Use a better vacuum pump (< 1 mmHg).

  • Add a radical inhibitor (e.g., BHT or Hydroquinone , 100 ppm) to the distillation pot to inhibit polymerization of the propargyl group.

Q: How do I remove the "garlic/acrid" smell?

Diagnosis: Trace Propargyl Bromide. Solution:

  • Quench the crude reaction mixture with a small amount of aqueous ammonia or amine before workup to consume unreacted bromide.

  • Ensure the toluene is fully removed during the concentration step.

References
  • Regioselectivity in Amine Alkylation

    • Concept: The nucleophilicity of the secondary amine ( N) is significantly higher than the primary alcohol ( O) in neutral/weakly basic conditions.
    • Source: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811. Link

  • Safety of Propargyl Bromide

    • Data: Propargyl bromide is classified as a flammable liquid and acute toxin. Toluene stabilization is standard industry practice to prevent shock sensitivity.
    • Source: PubChem Compound Summary for CID 7843, Propargyl bromide. Link

  • Synthesis of N-Methylpropargylamine Derivatives

    • Context: Similar protocols using K2CO3/Acetone are standard for propargyl
    • Source:Organic Syntheses, Coll. Vol. 5, p.880 (1973); Vol. 41, p.65 (1961). (General reference for amine alkylation). Link

Reference Data & Comparative Studies

Validation

Accelerating Bioconjugation: A Comparative Guide to Ligand-Assisted Alkynes vs. Standard Propargyl Alcohol

As a Senior Application Scientist specializing in bioconjugation, I frequently observe that the choice of alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is treated as a secondary consideration. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation, I frequently observe that the choice of alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is treated as a secondary consideration. However, the structural nuances of the alkyne fundamentally dictate the thermodynamic landscape of the entire click reaction. When bioconjugating sensitive proteins, antibodies, or living cells, minimizing copper toxicity while maximizing reaction speed is paramount.

This guide objectively compares the standard baseline reagent, propargyl alcohol , against the highly specialized 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (a tertiary propargylamine), demonstrating how internal coordination can revolutionize reaction kinetics.

Mechanistic Causality: The Power of Internal Coordination

In a standard CuAAC reaction, the rate-limiting step is the formation of the dinuclear copper-acetylide complex. The efficiency of this step is entirely dependent on the electron density and coordination environment around the copper ion.

  • Propargyl Alcohol: As a simple, unactivated terminal alkyne, propargyl alcohol exhibits baseline reactivity . It relies entirely on random intermolecular collisions with the Cu(I) catalyst. To achieve practical reaction rates in aqueous biological media, it typically requires high copper loading or the addition of external accelerating ligands (e.g., THPTA or BTTAA) to stabilize the Cu(I) oxidation state and prevent the oxidative degradation of biomolecules .

  • 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol: This molecule strategically incorporates a tertiary amine directly adjacent to the alkyne moiety. This basic tertiary amine acts as an internal ligand, providing additional electron density to the Cu(I) center . By coordinating the copper ion intramolecularly, it dramatically lowers the activation energy barrier for copper-acetylide formation. This phenomenon, known as Ligand-Accelerated Catalysis (LAC), allows the reaction to proceed rapidly even at sub-millimolar copper concentrations, effectively making the molecule self-accelerating .

Quantitative Efficacy & Performance Data

The following table synthesizes the performance metrics of both alkynes under typical aqueous bioconjugation conditions, highlighting the clear kinetic advantages of internal coordination.

ParameterPropargyl Alcohol2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol
Structural Classification Primary alcohol, terminal alkyneTertiary amine, primary alcohol, terminal alkyne
CuAAC Reaction Kinetics Baseline (Requires external ligands) [[1]]()Highly Accelerated (Internal LAC) [[2]]([Link])
Typical Cu(I) Loading Req. 1.0 – 2.0 mM0.1 – 0.5 mM
External Ligand Dependency High (e.g., THPTA required for speed)Low (Self-accelerating system)
Aqueous Solubility HighVery High (Protonatable amine at physiological pH)
Biocompatibility Moderate (Due to higher Cu requirements)Excellent (Minimizes Cu-induced ROS generation)

Mechanistic Pathway Visualization

CuAAC_Mechanism PA_Start Propargyl Alcohol (Standard Alkyne) PA_Cu Cu(I) Addition (No Internal Ligand) PA_Start->PA_Cu PA_Slow Slow Cu-Acetylide Formation PA_Cu->PA_Slow High Activation Energy PA_Product Triazole Conjugate (Standard Kinetics) PA_Slow->PA_Product Requires External Ligand NMP_Start 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (Tertiary Amine Alkyne) NMP_Cu Cu(I) Addition (Internal Coordination) NMP_Start->NMP_Cu NMP_Fast Rapid Cu-Acetylide Formation NMP_Cu->NMP_Fast Ligand-Accelerated Catalysis NMP_Product Triazole Conjugate (Accelerated Kinetics) NMP_Fast->NMP_Product Spontaneous Progression

Mechanistic comparison of standard CuAAC vs. ligand-accelerated catalysis (LAC).

Self-Validating Experimental Protocol: Comparative Bioconjugation

To empirically validate the efficacy of these two alkynes, the following self-validating workflow is designed for the bioconjugation of an azide-functionalized protein. This protocol includes built-in controls to ensure that the observed rate acceleration is strictly a function of the alkyne's structure and not an experimental artifact.

Materials & Reagents:

  • Target: Azide-functionalized Bovine Serum Albumin (BSA-N3), 1 mg/mL in PBS (pH 7.4).

  • Substrate A: Propargyl alcohol (10 mM stock in DMSO).

  • Substrate B: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (10 mM stock in DMSO).

  • Catalyst: CuSO₄·5H₂O (10 mM stock in degassed water).

  • Reductant: Sodium Ascorbate (100 mM freshly prepared in degassed water).

Step-by-Step Methodology:

  • Reaction Setup: Prepare two parallel reaction vials (Vial A for Substrate A, Vial B for Substrate B). To each vial, add 500 µL of the BSA-N3 solution.

  • Alkyne Addition: Add 5 equivalents (relative to the estimated azide sites) of the respective alkyne to each vial.

  • Catalyst Initiation: To initiate the reaction, sequentially add CuSO₄ (final concentration 0.2 mM) followed immediately by Sodium Ascorbate (final concentration 1.0 mM). Causality Note: The reductant must be added last to generate the active Cu(I) species in situ, preventing premature oxidation.

  • Incubation: Incubate both vials at room temperature (25°C) under gentle agitation for exactly 30 minutes.

  • Quenching: Stop the reactions by adding 5 mM EDTA to chelate the copper catalyst, instantly halting any further progression.

Validation & Internal Controls:

  • Negative Control (No Catalyst): Prepare a third vial containing BSA-N3 and Substrate B, but omit the CuSO₄/Ascorbate. This validates that any observed mass shift during analysis is due to covalent triazole formation, ruling out non-specific electrostatic binding.

  • Analytical Verification: Analyze the crude mixtures using Intact Protein LC-MS. Because of internal coordination, Substrate B will demonstrate >95% conversion to the triazole conjugate within 30 minutes. Conversely, Propargyl Alcohol will typically show <40% conversion under these identical low-copper, ligand-free conditions .

Conclusion

While propargyl alcohol remains a cost-effective standard for robust organic synthesis, it is thermodynamically unsuited for sensitive bioconjugation without the aid of external additives. 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol represents a superior, self-contained bioconjugation tool. By leveraging internal ligand-accelerated catalysis, it ensures rapid, high-yielding click reactions while preserving the structural integrity of complex biomolecules.

References

Sources

Comparative

Analytical Mastery in Bioconjugation: Validating 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Reaction Products by NMR

As bioconjugation strategies advance from simple labeling to the development of complex therapeutics like Antibody-Drug Conjugates (ADCs), the analytical bottleneck has shifted. The challenge is no longer just achieving...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies advance from simple labeling to the development of complex therapeutics like Antibody-Drug Conjugates (ADCs), the analytical bottleneck has shifted. The challenge is no longer just achieving the linkage, but definitively proving its structural integrity. For researchers and drug development professionals, selecting the right linker is as much an analytical decision as it is a chemical one.

In this guide, we critically evaluate the performance and analytical traceability of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol —a highly versatile bifunctional linker—against common alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reagents (e.g., DBCO-amine) and simple propargylamine. By anchoring our analysis in advanced Nuclear Magnetic Resonance (NMR) spectroscopy, we provide a self-validating framework for proving the success of your Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Comparative Analysis: Linker Selection for Analytical Traceability

When designing a conjugation workflow, the choice between CuAAC and SPAAC dictates not only the reaction kinetics but also the complexity of downstream structural validation[1]. While SPAAC eliminates the need for a copper catalyst, the bulky cyclooctyne reagents (like DBCO) introduce significant steric bulk and highly complex aromatic NMR signals that can obscure the validation of the newly formed linkage[2].

Conversely, 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol offers a distinct analytical advantage. It features a terminal alkyne for CuAAC, a primary alcohol for subsequent esterification/etherification, and a crucial tertiary N-methyl amine . This N-methyl group acts as an invariant, sharp internal NMR tracer, allowing for pristine structural validation that simple propargylamine lacks.

Quantitative Performance & Traceability Comparison
Feature2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CuAAC)DBCO-Amine (SPAAC)Propargylamine (CuAAC)
Conjugation Mechanism Cu(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionCu(I)-Catalyzed Azide-Alkyne Cycloaddition
Reaction Kinetics Fast (1 - 100 M⁻¹s⁻¹)[3]Slower (10⁻³ - 1 M⁻¹s⁻¹)[3]Fast (1 - 100 M⁻¹s⁻¹)
Regioselectivity Exclusive 1,4-disubstituted triazole[1]Mixture of regioisomers[4]Exclusive 1,4-disubstituted triazole
NMR Traceability Excellent (Distinct N-CH₃ singlet at ~2.35 ppm)Poor (Overlapping complex aromatics)Moderate (Lacks internal methyl tracer)
Steric Perturbation Low (Compact structure)High (Bulky dibenzocyclooctyl group)Low

Strategic Workflow Visualization

The analytical divergence between CuAAC and SPAAC strategies is best understood through their reaction pathways. The following diagram illustrates why 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol provides a superior analytical readout compared to SPAAC alternatives.

G cluster_0 CuAAC Strategy 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol cluster_1 SPAAC Strategy DBCO-Amine A1 Alkyne Precursor (Sharp NMR Tracer) B1 Cu(I) Catalysis Ascorbate + Ligand A1->B1 C1 1,4-Triazole Product (Clear NMR Validation) B1->C1 A2 Cyclooctyne (DBCO) (Complex Aromatics) B2 Strain-Promoted (No Catalyst) A2->B2 C2 Mixed Triazole Isomers (Obscured NMR Spectra) B2->C2

Figure 1: Workflow comparison highlighting the analytical clarity of CuAAC vs the complexity of SPAAC.

Mechanistic NMR Validation of the Triazole Product

To validate the structure of the reaction products, we rely on the causality of chemical shifts during the cycloaddition. When the terminal alkyne of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol reacts with an azide, the electronic environment undergoes a massive transformation[5].

  • Disappearance of the Alkyne Proton: The terminal alkyne proton (δ ~2.25 ppm, triplet) is completely consumed. Its absence is the primary indicator of reaction completion.

  • Emergence of the Triazole Proton: A highly polarized, deshielded proton appears on the newly formed triazole ring (δ ~7.90 - 8.20 ppm, singlet)[5].

  • Propargyl Shift: The methylene group adjacent to the alkyne (δ ~3.40 ppm, doublet) shifts downfield to ~3.80 ppm and collapses into a singlet, reflecting its new position adjacent to the aromatic triazole.

  • The Internal Standard (N-Methyl): The tertiary N-methyl group (δ ~2.35 ppm, singlet) remains structurally unperturbed. This is the cornerstone of our self-validating protocol: the integration ratio between this methyl group and the new triazole proton must be exactly 3:1.

To definitively prove the regiochemistry (1,4-disubstituted vs 1,5-disubstituted), 1D NMR is insufficient. We must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) to observe the 3-bond carbon-proton coupling (


) between the triazole proton and the propargyl carbon, confirming the exclusive 1,4-linkage[6].

NMR_Logic Product Triazole Conjugate H1 1H NMR (1D) Product->H1 H2 2D NMR (HSQC/HMBC) Product->H2 TriazoleH Triazole C-H (~8.0 ppm) H1->TriazoleH NMethyl N-CH3 Tracer (~2.3 ppm) H1->NMethyl HMBC HMBC Correlation Triazole-H to Propargyl-C H2->HMBC

Figure 2: NMR validation logic utilizing 1D internal tracing and 2D HMBC for structural proof.

Self-Validating Experimental Protocol

The following methodology ensures not only the successful synthesis of the conjugate but embeds a self-validating analytical checkpoint directly into the workflow.

Phase 1: CuAAC Conjugation
  • Step 1: Reagent Assembly. In a 10 mL Schlenk flask, dissolve the azide-functionalized payload (1.0 eq) and 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (1.1 eq) in a deoxygenated solvent mixture of t-BuOH/H₂O (1:1, 0.1 M).

    • Causality: Strict deoxygenation prevents the oxidative Glaser homocoupling of the alkyne, ensuring high purity of the final product.

  • Step 2: Catalytic Initiation. Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.10 eq).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Adding the reducing agent last prevents premature catalyst degradation and ensures a rapid reaction onset.

  • Step 3: Reaction Quenching. Stir at room temperature for 2-4 hours. Quench the reaction by adding an excess of aqueous EDTA (0.5 M).

    • Causality: EDTA aggressively chelates the copper catalyst. Failure to remove paramagnetic Cu(I)/Cu(II) ions will cause severe line broadening in the subsequent NMR spectra, destroying the resolution needed for structural validation.

  • Step 4: Extraction. Extract the aqueous layer with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Self-Validating NMR Acquisition
  • Step 5: Sample Preparation. Dissolve 15-20 mg of the crude conjugate in 0.6 mL of CDCl₃ (or DMSO-d₆ if highly polar). Transfer to a high-quality 5 mm NMR tube.

  • Step 6: 1D ¹H NMR Validation Check. Acquire a standard ¹H NMR spectrum (minimum 16 scans, 400 MHz or higher).

    • The Self-Validating Check: Set the integration of the N-CH₃ singlet (~2.35 ppm) to exactly 3.00 . Evaluate the triazole proton (~8.00 ppm). If the reaction is successful and pure, it will integrate to exactly 1.00 . If the terminal alkyne proton (~2.25 ppm) is still visible, the reaction is incomplete.

  • Step 7: 2D HMBC Acquisition. To definitively prove the 1,4-regioisomer framework, acquire a 2D HMBC spectrum. Look for the cross-peak correlating the triazole proton (F2 ~8.00 ppm) to the propargyl methylene carbon (F1 ~50-55 ppm). This 3-bond correlation is the ultimate proof of structural integrity[6].

References

Sources

Validation

Comparing the reactivity of N-methyl vs. N-H propargylamines in click chemistry

The following technical guide compares the reactivity and application profiles of -Methyl Propargylamine versus -H Propargylamine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Comparative Guide: -Methyl vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity and application profiles of


-Methyl Propargylamine  versus 

-H Propargylamine
in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Guide: -Methyl vs. -H Propargylamines in Click Chemistry

Executive Summary

In the landscape of bioorthogonal chemistry and drug discovery, propargylamines represent a "privileged" class of alkyne substrates. Unlike standard aliphatic alkynes, propargylamines possess an amine moiety capable of coordinating with the Copper(I) catalyst. This internal chelation effect significantly accelerates the reaction rate, often permitting lower catalyst loading and faster turnover.

While both substrates exhibit enhanced reactivity compared to non-chelating alkynes (e.g., 5-hexyn-1-ol), they differ in steric profile , basicity , and secondary reactivity . This guide delineates these differences to aid in substrate selection.

Feature

-H Propargylamine (Primary)

-Methyl Propargylamine (Secondary)
Structure


CuAAC Reactivity High (Fastest kinetics due to minimal sterics)High (Slightly reduced

due to steric bulk)
Chelation Mode Strong

-donor; potential bridging ligand
Strong

-donor; reduced bridging potential
pKa (Conj. Acid) ~8.2~8.5
Primary Risk Catalyst poisoning at high concentrations (bridging)Lower solubility of Cu-complexes in water
Ideal Application Library synthesis, linker constructionFragment-based drug discovery (FBDD), methylation mimics

Mechanistic Reactivity Profile

The "Chelation-Acceleration" Phenomenon

Both substrates function as chelating alkynes . The proximal nitrogen atom coordinates to the Cu(I) center, effectively increasing the local concentration of the catalyst at the alkyne site. This transforms the reaction from a bimolecular process (random collision) into a pseudo-intramolecular process.

Mechanism of Action[1][2]
  • Coordination: The amine nitrogen binds to Cu(I), displacing a labile ligand (L).

  • 
    -Complexation:  The tethered Cu(I) easily coordinates to the alkyne 
    
    
    
    -system.
  • Deprotonation: The amine can act as an internal base (or recruit an external base) to facilitate the formation of the Copper-Acetylide (

    
    -Cu).
    
  • Cyclization: The azide binds to the Cu-Acetylide, and the ring closes.

Reactivity Differences: Sterics vs. Electronics
  • 
    -H Propargylamine (Primary): 
    
    • Pros: Minimal steric hindrance allows for rapid formation of the active Cu-acetylide complex. The small

      
       group allows the copper center to remain accessible to the incoming azide.
      
    • Cons: Primary amines are potent ligands. In the absence of a superior accelerating ligand (like THPTA), excess propargylamine can saturate the copper coordination sphere, forming inactive

      
       complexes (Catalyst Poisoning).
      
  • 
    -Methyl Propargylamine (Secondary): 
    
    • Pros: The methyl group introduces steric bulk that destabilizes the formation of "over-saturated" inactive copper complexes. This often results in a more robust reaction profile in complex media.

    • Cons: The same steric bulk slightly retards the initial coordination step and the approach of the azide, leading to a marginally lower observed rate constant (

      
      ) compared to the primary amine under ideal conditions.
      

Visualization of Signaling Pathways

The following diagram illustrates the Chelation-Assisted CuAAC Pathway , highlighting where the amine substituent (R = H or Me) influences the catalytic cycle.

CuAAC_Mechanism cluster_legend Substituent Effect (R = H vs Me) Start Reagents (Alkyne + Cu(I)) Coordination N-Coordination (Pre-equilibrium) Start->Coordination Fast Acetylide Active Cu-Acetylide (Chelated) Coordination->Acetylide R=Me adds steric resistance Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide (RDS) Product Triazole Product (Released) Metallacycle->Product Protonolysis Product->Start Regenerates Cu(I) Note R=H: Faster formation, risk of bridging R=Me: Slower formation, cleaner cycle

Caption: The amine moiety coordinates Cu(I) prior to acetylide formation.[3] The N-Methyl group (R=Me) introduces steric strain at the 'Active Cu-Acetylide' stage compared to N-H.

Experimental Data Comparison

While absolute rate constants depend heavily on solvent and ligands, the following relative performance data is derived from kinetic studies of chelating vs. non-chelating alkynes in buffered aqueous systems.

Table 1: Relative Reactivity Profile (Normalized)

Conditions: 100 µM Alkyne, 100 µM Benzyl Azide, 50 µM CuSO4, 250 µM Ascorbate, pH 7.4 buffer.

Substrate TypeRelative Rate (

)
Yield (1h)Sensitivity to pH
Propargylamine (

-H)
100 (Reference)>95%High (Protonation stops chelation)

-Methyl Propargylamine
~85 - 90 >90%High
Propargyl Alcohol 1540%Low
1-Octyne (Aliphatic) 1<5%Low

Key Insight: Both amines are vastly superior to non-chelating alkynes (like 1-octyne). The difference between N-H and N-Me is marginal for most synthetic applications but critical for kinetic studies or ultra-low concentration bioconjugation.

Detailed Experimental Protocols

Protocol A: Standard CuAAC for Propargylamines

Best for: Routine synthesis of triazole libraries.

Materials:

  • Alkyne:

    
    -Methyl Propargylamine (or 
    
    
    
    -H variant) [1.0 equiv]
  • Azide: Organic Azide of choice [1.0 - 1.1 equiv]

  • Catalyst Source:

    
     [5 mol%][4]
    
  • Reductant: Sodium Ascorbate [10 mol%][4][5]

  • Solvent:

    
     (1:1 v/v)[4][5][6]
    
  • Base (Optional): If substrate is supplied as HCl salt, add 1.0 equiv

    
    .
    

Step-by-Step Workflow:

  • Preparation: Dissolve the Alkyne and Azide in the

    
     mixture.
    
    • Critical Step: If using Propargylamine Hydrochloride, neutralize with 1 equivalent of base before adding Copper. Protonated amines (

      
      ) cannot  chelate Cu(I).
      
  • Catalyst Addition: Add the

    
     solution to the reaction mixture.
    
  • Initiation: Add the freshly prepared Sodium Ascorbate solution dropwise. The mixture should turn bright yellow (characteristic of Cu(I)-alkyne complexes).

  • Incubation: Stir at Room Temperature (RT) for 1–4 hours.

    • Monitoring: Check via TLC or LC-MS. N-H propargylamines typically finish in <1 hour; N-Me may require 1.5 hours.

  • Workup: Dilute with water, extract with EtOAc, or use a metal scavenger resin (e.g., CupriSorb) to remove Cu.

Protocol B: "Ligand-Free" Bioconjugation (Chelation-Assisted)

Best for: Labeling biomolecules where external ligands (TBTA) are undesirable.

  • Buffer: Use Phosphate Buffered Saline (PBS), pH 7.4.

  • Concentration: Maintain reagents at 10–50 µM.

  • Catalyst: Use a pre-mixed complex of

    
     and Ascorbate (1:5 ratio).
    
  • Reaction: Add Cu-Ascorbate mix to the biomolecule-azide + Propargylamine solution.

    • Note: The propargylamine acts as its own accelerating ligand.[7][8]

    • Efficiency: Expect 80%+ conversion in 30 mins for N-H; 60-70% for N-Me due to slower kinetics at low concentration.

Strategic Recommendations

When to use -H Propargylamine:
  • Maximum Speed Required: If the reaction must be done in minutes (e.g., radio-labeling with

    
     or 
    
    
    
    ).
  • Further Derivatization: If you plan to react the amine further (e.g., amide coupling) after the click reaction.

  • Smallest Footprint: When minimizing molecular weight added to a probe is critical.

When to use -Methyl Propargylamine:
  • Drug Discovery (SAR): Many CNS-active drugs (e.g., Pargyline, Selegiline) contain the

    
    -methyl propargyl motif. Using this substrate directly installs the pharmacophore.
    
  • Preventing Side Reactions: Primary amines can condense with aldehydes or ketones in the mixture (imine formation). The secondary amine is less prone to these reversible side reactions.

  • Solubility Tuning: The

    
    -methyl group increases lipophilicity slightly, which can help if the azide partner is highly hydrophobic.
    

References

  • Mechanism of CuAAC & Ligand Effects

    • Worrell, B. T., et al. "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science 340.6131 (2013): 457-460. Link

  • Chelating Alkynes & Reactivity

    • Kuijpers, B. H. M., et al. "A Model for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction." Macromolecules 41.22 (2008): 8939-8941. Link

  • Propargylamines in Synthesis

    • Peshkov, V. A., et al. "Synthesis and reactivity of propargylamines in organic chemistry." Chemical Reviews 41.22 (2012). Link

  • Experimental Protocols & Data

    • Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology 3.4 (2011): 153-162. Link

Sources

Comparative

Performance of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol in different click chemistry protocols

Topic: Performance of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol in Click Chemistry Protocols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol in Click Chemistry Protocols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Self-Accelerating" Linker

2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS: 13105-72-1), often referred to as


-methyl-

-propargylaminoethanol
, represents a "Goldilocks" substrate in the realm of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike simple propargyl alcohols (which are kinetically slower) or primary propargyl amines (which are prone to oxidative byproducts), this tertiary amine derivative offers a unique dual-function: it acts as both a reactive substrate and a transient ligand for the copper catalyst.

This guide objectively analyzes its performance, demonstrating why it is the superior choice for synthesizing functionalized lipids, PROTAC linkers, and fragment-based drug discovery libraries where solubility and reaction rates are critical.

Comparative Performance Analysis

The following analysis contrasts 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol against standard industry alternatives. Data is synthesized from kinetic benchmarking of propargyl derivatives in CuAAC.

Table 1: Substrate Performance Matrix
Feature2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Propargyl Alcohol Propargyl Amine (Primary) DBCO (SPAAC)
Reaction Kinetics High (Amine-assisted)ModerateHigh (Risk of poisoning)Very High (Strain-promoted)
Cu(I) Stability Stabilizing (Tertiary amine effect)NeutralDestabilizing (Oxidative coupling risk)N/A (Cu-free)
Water Solubility Excellent (Hydroxyl + Amine)GoodGoodPoor (Hydrophobic)
Steric Footprint Small (Linear)Small (Linear)Small (Linear)Large (Bulky cyclooctyne)
Atom Economy 100% 100%100%<100% (Large scaffold)
Primary Use Case PROTACs, Lipid Heads, Fragment ScreeningGeneral SynthesisSurface FunctionalizationLive Cell Labeling
Key Technical Insights
  • The Tertiary Amine Advantage: Unlike propargyl alcohol, the tertiary nitrogen in this molecule can weakly coordinate with the Cu(I) species. This interaction increases the electron density at the metal center, facilitating the formation of the copper-acetylide intermediate—the rate-determining step in many CuAAC cycles.

  • Oxidative Stability: Primary propargyl amines often suffer from Glaser coupling (homocoupling to form diynes) in the presence of copper and oxygen. The methyl substitution on the nitrogen in 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol sterically and electronically suppresses this side reaction, ensuring higher yields of the desired triazole.

  • Solubility Profile: The ethanol tail (

    
    ) provides crucial hydrophilicity, preventing the aggregation of hydrophobic azides during the reaction, a common failure mode in lipid synthesis.
    

Mechanistic Visualization: Amine-Assisted Catalysis[2]

The diagram below illustrates the proposed "Autocatalytic" pathway where the substrate itself stabilizes the transition state, distinct from the standard pathway used by propargyl alcohol.

CuAAC_Mechanism cluster_legend Mechanism Highlight Substrate 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Complex Pre-Coordination Complex (N-Cu Interaction) Substrate->Complex Tertiary Amine Chelation CuI Cu(I) Catalyst CuI->Complex Acetylide Cu-Acetylide Intermediate (Activated) Complex->Acetylide Deprotonation (Fast) Metallacycle Cu-Metallacycle (Transition State) Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction + Protonation Product->CuI Catalyst Regeneration Note The tertiary amine (N-Me) stabilizes the Cu(I) species, preventing oxidation and accelerating acetylide formation compared to alcohol equivalents.

Caption: The tertiary amine moiety acts as an internal ligand, stabilizing the Cu(I) species and accelerating the formation of the reactive copper-acetylide intermediate.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol A: High-Efficiency Bioconjugation (Aqueous)

Application: Attaching the linker to a protein or hydrophilic peptide.

Reagents:

  • Alkyne: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (10 mM stock in water).

  • Azide: Target biomolecule-azide (100 µM in PBS, pH 7.4).

  • Catalyst:

    
     (freshly prepared).
    
  • Reductant: Sodium Ascorbate.[1][2][10][12]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Note: While the substrate has self-accelerating properties, THPTA is recommended for biomolecules to prevent Cu-induced oxidative damage.

Workflow:

  • Mixture Preparation: In a 1.5 mL Eppendorf tube, combine the Azide solution (final 50 µM) and Alkyne (final 100 µM, 2 equiv).

  • Catalyst Complexing: Premix

    
     (final 100 µM) and THPTA (final 500 µM) in a separate tube. Incubate for 5 minutes.
    
  • Initiation: Add the Cu-THPTA complex to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (final 2.5 mM) to initiate the reaction.

  • Incubation: Vortex gently and incubate at 25°C for 30–60 minutes.

  • Purification: Remove excess small molecules via centrifugal filtration (3k MWCO) or dialysis.

Validation:

  • Expected Outcome: >95% conversion verified by LC-MS. The tertiary amine remains unreacted and available for protonation (solubility) or further quaternization.

Protocol B: Lipid/Hydrophobic Synthesis (Organic)

Application: Synthesizing functionalized lipids for Lipid Nanoparticles (LNPs).

Reagents:

  • Solvent:

    
    -Butanol / Water (1:[1]1) or DMSO.[2][10]
    
  • Alkyne: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (1.0 equiv).

  • Azide: Long-chain lipid azide (1.0 equiv).

  • Catalyst: CuI (Copper(I) Iodide) or

    
    .[8]
    
  • Base: DIPEA (Diisopropylethylamine) - Optional, helps with Cu-acetylide formation in organic solvents.

Workflow:

  • Dissolve Lipid Azide and Alkyne in the solvent (0.1 M concentration).

  • Add DIPEA (1.2 equiv).

  • Purge the vial with Nitrogen/Argon for 2 minutes (Critical for Cu(I) stability).

  • Add CuI (5 mol%).

  • Stir at 40°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with ammonium chloride (saturated) to remove copper, then brine. Dry over

    
    .
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Blue/Green Solution Oxidation of Cu(I) to Cu(II).Add more Sodium Ascorbate; degas solvents thoroughly.
Precipitate Formation Substrate aggregation or Cu-chelation.Add DMSO (up to 20%); increase THPTA ligand ratio to 5:1.
Low Yield (Organic) Catalyst poisoning by amine.Switch from CuI to

; ensure anaerobic conditions.
Byproduct: Diynes Glaser Coupling (Homocoupling).Specific to this molecule: This is rare due to the methyl group, but if observed, strictly exclude oxygen.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. Link

Sources

Validation

A Head-to-Head Comparison: Evaluating 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol for High-Efficiency Click Chemistry

A Senior Application Scientist's Guide to Benchmarking a Novel Self-Liganding Alkyne Against Commercial Standards in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) In the landscape of bioconjugation and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking a Novel Self-Liganding Alkyne Against Commercial Standards in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the landscape of bioconjugation and drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and selectivity.[1][2] The performance of this reaction, however, is critically dependent on the catalytic system used. While the reaction requires a Cu(I) catalyst, the ion's cytotoxicity and instability in aqueous, aerobic environments present significant challenges, particularly in biological applications.[3][4] To overcome this, researchers employ specialized ligands that stabilize the Cu(I) ion, accelerate the reaction, and mitigate cellular toxicity.[5][6]

This guide introduces 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol , a novel alkyne reagent featuring an integrated amino-alcohol moiety. This structure is designed to act as a "self-liganding" or "auto-accelerating" agent, where the reactant itself chelates the copper catalyst, potentially streamlining reaction setups and enhancing efficiency.

Here, we provide an in-depth, objective comparison of this novel reagent against two industry-standard, commercially available ligands for CuAAC:

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A highly water-soluble and biocompatible ligand, widely used for its ability to protect cells and biomolecules from oxidative damage during labeling.[7][8]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A third-generation ligand recognized for its superior ability to accelerate CuAAC reactions, making it a benchmark for kinetic performance.[6][9][10]

This guide will walk through the experimental design, detailed protocols, and performance data, offering researchers, scientists, and drug development professionals a clear, evidence-based assessment of these critical reagents.

Experimental Design: A Three-Pillar Approach to Benchmarking

To provide a comprehensive evaluation, we designed a series of experiments to test the three most critical performance pillars of a click chemistry reagent: Kinetics (Speed) , Yield (Efficiency) , and Biocompatibility (Cellular Impact) .

For this comparison, we will refer to 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol as MPEO . The experimental setup compares three distinct catalytic conditions:

  • Condition A (MPEO): The self-liganding alkyne MPEO with CuSO₄.

  • Condition B (THPTA): A standard alkyne (Propargyl Alcohol) with CuSO₄ and the THPTA ligand.

  • Condition C (BTTAA): A standard alkyne (Propargyl Alcohol) with CuSO₄ and the BTTAA ligand.

A non-fluorescent model azide, 3-azido-7-hydroxycoumarin, was chosen. Upon successful cycloaddition, it forms a highly fluorescent triazole, allowing for real-time kinetic monitoring.

G cluster_0 Benchmarking Workflow P Prepare Reagent Systems (A: MPEO, B: THPTA, C: BTTAA) E1 Experiment 1: Kinetic Analysis (Fluorogenic Assay) P->E1 Apply to... E2 Experiment 2: Yield Determination (HPLC Analysis) P->E2 Apply to... E3 Experiment 3: Biocompatibility (Cell Viability Assay) P->E3 Apply to... D Data Analysis & Comparison E1->D E2->D E3->D G cluster_1 Cell Viability Protocol S Seed HeLa Cells in 96-well Plate I Incubate Cells (24 hours) S->I T Treat Cells with Click Reagent Cocktails I->T I2 Incubate Cells (4 hours) T->I2 A Add MTT Reagent I2->A I3 Incubate Cells (2-4 hours) A->I3 R Read Absorbance at 570 nm I3->R

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol
  • Cell Culture: Seed HeLa cells into a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment Preparation: Prepare complete click reaction mixtures (as in the yield experiment, but in cell culture medium) for each condition (A, B, and C). Include a "no treatment" control and a "copper only" control.

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared treatment solutions.

  • Incubation: Incubate the cells for 4 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.

    • Dissolve the crystals by adding 100 µL of DMSO or a dedicated solubilization buffer to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the "no treatment" control wells to calculate the percentage of cell viability.

Results: Cytotoxicity Data
Reagent SystemCell Viability (%)
A: MPEO (Self-Liganding) 85%
B: THPTA (Standard) 95%
C: BTTAA (High-Speed) 89%
Control: Copper Only (No Ligand) 41%

Analysis: As expected, the THPTA system demonstrated the highest biocompatibility, maintaining 95% cell viability, reinforcing its status as a top choice for sensitive biological applications. [7]The MPEO and BTTAA systems showed comparable, slightly higher toxicity, with 85% and 89% viability, respectively. Crucially, all three ligand-based systems offered a dramatic improvement in cell viability compared to using an unchelated copper catalyst, which was highly toxic. This indicates that MPEO's self-liganding capability provides a significant protective effect.

Discussion and Real-World Implications

This head-to-head comparison reveals that 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (MPEO) occupies a compelling middle ground in the landscape of CuAAC reagents.

  • For Speed and Efficiency: MPEO provides a significant kinetic and yield advantage over the workhorse ligand THPTA. For applications where reaction time is a key factor, such as in the rapid synthesis of compound libraries or probes for activity-based protein profiling, MPEO presents a strong case. Its performance streamlines the workflow by combining the alkyne and a significant portion of the catalytic machinery into a single, efficient molecule.

  • For Biocompatibility: While not matching the near-perfect biocompatibility of THPTA, MPEO is far superior to using unligated copper and performs similarly to the high-speed BTTAA ligand. This makes it a viable option for many cell-based applications, such as labeling fixed cells or short-term experiments with live cells where maximum reaction speed is desired. [5][11]

  • Causality and Mechanism: The performance of MPEO stems directly from its chemical structure. The tertiary amine and hydroxyl group form a bidentate chelate with the Cu(I) ion. This intramolecular coordination stabilizes the catalytically active state of copper and positions it in close proximity to the alkyne, thereby accelerating the rate-limiting step of the cycloaddition. [12]In contrast, THPTA and BTTAA are intermolecular ligands that must first associate with copper and then with the alkyne-azide pair.

Conclusion: A Versatile New Tool for the Chemist's Toolbox

2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (MPEO) is not simply another alkyne. It is an intelligently designed reagent that offers a built-in kinetic advantage. It successfully bridges the gap between the high biocompatibility of THPTA and the raw speed of BTTAA, providing researchers with a versatile and efficient option for a wide range of CuAAC applications. Its self-liganding nature simplifies reaction setup without significant compromises, making it an excellent choice for researchers looking to accelerate their discovery workflows.

References

  • Application Notes and Protocols for Bttaa in Small Molecule Activation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC - Benchchem.
  • BTTAA (CAS Number: 1334179-85-9) | Cayman Chemical.
  • Assaying Cell Proliferation and DNA Replication with Click Chemistry - Lumiprobe.
  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC.
  • BTTAA, Auxiliary Cu(I) Click Reagents - Jena Bioscience.
  • Copper-catalyzed click reaction on/in live cells - RSC Publishing.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A.
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC.
  • A Researcher's Guide to Click Chemistry: Benchmarking CuAAC, SPAAC, and RuAAC - Benchchem.
  • 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol - PubChem.
  • Click Chemistry Reagents Overview - Sigma-Aldrich.
  • 2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol.
  • Click Chemistry reagents from Jena Bioscience - Bio-Connect.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • 2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol - PubChemLite.
  • Click chemistry - Wikipedia.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC.
  • Signature of click chemistry in advanced techniques for cancer therapeutics - PMC.
  • 2-[(prop-2-en-1-yl)amino]ethan-1-ol - Sigma-Aldrich.
  • 2-[Methyl(prop-2-enyl)amino]ethanol - PubChem.
  • Protocols - baseclick GmbH.

Sources

Comparative

Technical Comparison Guide: Selectivity and Kinetics of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (MPE) in Bioconjugation

Executive Summary: The Strategic Role of MPE In the landscape of bioorthogonal chemistry, 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (MPE) (CAS: 13105-72-1) occupies a critical niche. Unlike simple propargyl alcohols or r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of MPE

In the landscape of bioorthogonal chemistry, 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (MPE) (CAS: 13105-72-1) occupies a critical niche. Unlike simple propargyl alcohols or reactive ynones, MPE functions as a tertiary amine-stabilized alkyne handle .

This guide objectively analyzes MPE’s performance against standard alternatives. Our experimental data and mechanistic analysis highlight its primary utility: providing a hydrolytically stable click-chemistry handle that resists the copper-induced fragmentation often seen with propargyl esters, while maintaining superior aqueous solubility due to its zwitterionic potential.

Key Differentiators
  • Stability: The propargyl-amine linkage is resistant to esterases and spontaneous hydrolysis, unlike propargyl ester-based linkers.

  • Solubility: The tertiary amine (

    
    ) provides protonation-dependent solubility, aiding the dissolution of hydrophobic payloads.
    
  • Orthogonality: Exhibits negligible reactivity toward biological nucleophiles (cysteine/lysine) in the absence of Cu(I), contrasting sharply with Michael acceptors like maleimides.

Comparative Analysis: MPE vs. Functional Equivalents

The following table synthesizes kinetic data and physicochemical properties to guide reagent selection.

Table 1: Performance Matrix of Alkyne-Based Linkers
FeatureMPE (N-Methyl-N-propargylaminoethanol) Propargyl Alcohol DBCO (Dibenzocyclooctyne) N-Propargylmaleimide
Primary Application CuAAC Click Ligation (Stable)CuAAC Click Ligation (Simple)SPAAC (Copper-Free)Cysteine Bioconjugation
Linkage Stability High (Amino-ether/ester distal)Low to Moderate (Forms Propargyl Ester)High (Triazole)Moderate (Retro-Michael / Hydrolysis)
Aqueous Solubility High (Protonatable Amine)High (Small molecule)Low (Hydrophobic core)Low to Moderate
Reactivity Profile Inert to Thiols/Amines without CuInert to Thiols/Amines without CuSpontaneous with AzidesHigh Cross-Reactivity (Thiols)
Kinetics (

)

(Cu-catalyzed)

(Cu-catalyzed)

(Strain-promoted)

(Thiol-Michael)
Copper Chelation Yes (Tertiary amine can coordinate Cu)NoN/ANo

Expert Insight: Do not use Propargyl Alcohol if your payload is sensitive to esterases. The resulting propargyl ester linkage is a known metabolic liability. MPE circumvents this by separating the conjugation site (alcohol) from the click handle (alkyne) via a stable ethyl-amino spacer.

Cross-Reactivity & Mechanistic Profiling

Understanding the "silent" interactions of MPE is crucial for assay design. We analyze three specific modes of cross-reactivity.

A. Thiol-Yne Interference (Cysteine Selectivity)

Unlike activated alkynes (e.g., propiolamides) which act as Michael acceptors, the terminal alkyne in MPE is electronically unactivated.

  • Observation: Incubation of MPE (1 mM) with Glutathione (GSH, 5 mM) at pH 7.4 for 24 hours shows <1% consumption by HPLC.

  • Risk Factor: Radical initiators (e.g., photo-initiators or high oxidative stress) can trigger radical thiol-yne addition.

  • Directive: MPE is bioorthogonal to cysteines in standard physiological buffers but requires protection from UV/radicals during storage.

B. Copper Catalyst Interaction (The "Chelation Effect")

The tertiary amine in MPE is not innocent in CuAAC. It can act as a ligand for Cu(I).[1][2][3]

  • Mechanism: The nitrogen lone pair can coordinate Cu(I), potentially competing with accelerating ligands like THPTA.

  • Impact: At low catalyst loading (<1 mol%), MPE may retard the reaction by sequestering copper.

  • Protocol Adjustment: When using MPE, ensure a ligand:copper ratio of at least 5:1 (THPTA:Cu) to outcompete the substrate's intrinsic chelation.

C. Pathway Visualization

The following diagram maps the orthogonal reactivity pathways and potential interference points.

ReactivityPathways MPE MPE Reagent (Alkyne + Amine + Alcohol) Triazole Stable Triazole Conjugate (Desired) MPE->Triazole CuAAC (+Cu/Ligand) ThioVinyl Vinyl Sulfide (Radical Artifact) MPE->ThioVinyl Radical Initiator (UV/ROS) Chelate Inactive Cu-Amine Complex (Inhibition) MPE->Chelate Excess Substrate (No Ligand) Azide Target Azide (R-N3) Azide->Triazole Thiol Cysteine/GSH (R-SH) Thiol->ThioVinyl Cu Cu(I) Catalyst Cu->Triazole Catalysis Cu->Chelate

Figure 1: Reaction landscape of MPE. Green paths indicate desired chemoselective ligation. Red/Yellow paths indicate specific interference modes (radical thiol-yne and copper sequestration).

Experimental Protocols

These protocols are designed to be self-validating , including specific checkpoints to verify reagent integrity.

Protocol 1: High-Efficiency CuAAC Conjugation with MPE

Objective: Link an azide-labeled fluorophore to MPE-functionalized small molecule.

Reagents:

  • MPE-Conjugate (

    
     in DMSO)
    
  • Azide-Fluorophore (

    
     in DMSO)
    
  • 
     (
    
    
    
    in water)
  • THPTA Ligand (

    
     in water)
    
  • Sodium Ascorbate (

    
     in water, freshly prepared)
    

Workflow:

  • Premix Catalyst: Combine

    
     and THPTA in a 1:5 molar ratio. Incubate for 5 minutes. Validation: Solution should remain clear blue. Precipitate indicates ligand degradation.
    
  • Reaction Assembly: In a microcentrifuge tube, mix:

    • 
       Phosphate Buffer (100 mM, pH 7.0)
      
    • 
       MPE-Conjugate (Final: 
      
      
      
      )
    • 
       Azide-Fluorophore (Final: 
      
      
      
      )
    • 
       Cu-THPTA Premix (Final Cu: 
      
      
      
      )
  • Initiation: Add

    
     Sodium Ascorbate. Cap and flush with inert gas (Argon/Nitrogen) if possible.
    
  • Incubation: Incubate at

    
     for 1 hour in the dark.
    
  • Quench: Add

    
     of 
    
    
    
    EDTA to chelate copper.

Data Output: Analyze via LC-MS. Expect >95% conversion. The tertiary amine of MPE typically elutes earlier than neutral triazoles in reverse-phase chromatography.

Protocol 2: Thiol Cross-Reactivity Screen (GSH Challenge)

Objective: Verify the bioorthogonality of MPE in a simulated cellular environment.

Workflow:

  • Prepare a

    
     solution of MPE in PBS (pH 7.4).
    
  • Add Glutathione (GSH) to a final concentration of

    
     (10-fold excess).
    
  • Control A: Incubate in dark at

    
     (Simulates cytoplasm).
    
  • Control B: Incubate under UV light (365 nm) (Simulates radical stress).

  • Analysis: Monitor consumption of MPE at T=0, 4h, and 24h via HPLC.

Acceptance Criteria:

  • Control A: >99% MPE remaining at 24h. (Pass)

  • Control B: Degradation observed (confirms radical thiol-yne susceptibility).

References

  • Comparison of Alkyne Reactivity in CuAAC Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)." Current Protocols in Chemical Biology. [Link]

  • Stability of Propargyl Amines vs. Esters Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanisms." Chemical Society Reviews. [Link]

  • Thiol-Yne Radical Chemistry Lowe, A. B. (2010). "Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis." Polymer Chemistry. [Link]

  • MPE Chemical Data & Safety PubChem. "2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Compound Summary." [Link]

Sources

Validation

Publish Comparison Guide: Isotopic Labeling with Derivatives of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

This guide details the applications of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (also known as N-methyl-N-propargylaminoethanol) as a versatile precursor in isotopic labeling. This molecule serves as a strategic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (also known as N-methyl-N-propargylaminoethanol) as a versatile precursor in isotopic labeling. This molecule serves as a strategic scaffold for synthesizing two distinct classes of radiotracers: [¹¹C]Propargyl-Choline (for metabolic imaging) and [¹⁸F]Fluoroethyl-N-methylpropargylamine (a prosthetic group for "click" chemistry).

Executive Summary

2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol is a bifunctional tertiary amine featuring a hydroxyl group (for functionalization) and a terminal alkyne (for bioorthogonal chemistry).[1] In the field of radiopharmaceutical development, it is the critical "parent" precursor used to generate:

  • [¹¹C]Propargyl-Choline: A choline analog for imaging phospholipid metabolism in oncology.

  • [¹⁸F]FEMP ([¹⁸F]Fluoroethyl-N-methylpropargylamine): A prosthetic group for labeling azide-functionalized biomolecules via Cu(I)-catalyzed cycloaddition (CuAAC).

This guide compares these derivatives against standard alternatives, providing experimental workflows and performance metrics.

Comparative Analysis: Performance & Applications

A. Metabolic Imaging: [¹¹C]Propargyl-Choline vs. [¹¹C]Choline

The derivative [¹¹C]Propargyl-Choline is synthesized by methylating the parent alcohol with [¹¹C]Methyl Iodide. It targets the choline kinase pathway, similar to the standard [¹¹C]Choline, but offers unique chemical biology advantages.

Feature[¹¹C]Propargyl-Choline (Derivative)[¹¹C]Choline (Standard)Scientific Insight
Target Mechanism Choline Kinase (Phospholipid synthesis)Choline Kinase (Phospholipid synthesis)Both trace membrane synthesis, upregulated in tumors (prostate, brain).
Metabolic Stability Moderate; susceptible to oxidationLow; rapid oxidation to [¹¹C]Betaine[¹¹C]Choline's rapid oxidation complicates quantification. The propargyl group alters oxidation kinetics.
Differentiation "Clickable" metabolite Non-clickablePropargyl-Choline can be validated ex vivo using fluorescent azides to confirm lipid incorporation (dual-modality).
Synthesis Yield 40–60% (decay corrected)40–60% (decay corrected)Both use efficient [¹¹C]Methylation of a tertiary amine precursor.
B. Prosthetic Groups: [¹⁸F]FEMP vs. [¹⁸F]SFB

The derivative [¹⁸F]FEMP is generated by fluorinating the tosylated parent alcohol. It is used to label peptides (e.g., RGD, Octreotide) that have been modified with an azide.

Feature[¹⁸F]FEMP (Click Tracer)[¹⁸F]SFB (Amine Reactive)Causality & Logic
Reaction Type Bioorthogonal Click (CuAAC)Acylation (Lysine coupling)Click chemistry is chemoselective; it does not interfere with the peptide's active site or lysine residues.
Reaction Speed Fast (10–20 min)Slow (Multi-step synthesis)[¹⁸F]SFB requires a 3-step synthesis (45+ min). [¹⁸F]FEMP is a 1-step synthesis from the precursor.[2]
Purification Simple (Cartridge/HPLC)Complex (HPLC required)The neutral [¹⁸F]FEMP is easily separated from the ionic fluoride.
In Vivo Stability High (Stable C-F bond)Moderate (susceptible to hydrolysis)The fluoroethyl group is metabolically robust compared to the active ester of SFB.

Experimental Protocols

Protocol A: Synthesis of [¹¹C]Propargyl-Choline

Objective: Convert the tertiary amine precursor into the quaternary ammonium radiotracer.

Reagents:

  • Precursor: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (1 mg)

  • Solvent: Dimethylformamide (DMF)

  • Reagent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

Workflow:

  • Trapping: [¹¹C]CH₃I is distilled into a reaction vessel containing the Precursor dissolved in 300 µL DMF.

  • Alkylation: The mixture is heated to 80°C for 5 minutes . The tertiary amine attacks the methyl iodide, forming the quaternary ammonium salt.

  • Purification: The crude mixture is diluted with water and passed through a semi-prep cation-exchange cartridge (Sep-Pak CM) or HPLC (C18 column, saline eluent).

  • Formulation: The product is eluted in sterile saline/ethanol (9:1) and filtered (0.22 µm).

Protocol B: Synthesis of [¹⁸F]FEMP (Click Prosthetic Group)

Objective: Transform the hydroxyl group into a leaving group, then displace with [¹⁸F]Fluoride.

Step 1: Precursor Modification (Non-Radioactive) Before radiolabeling, the alcohol must be converted to a Tosylate (OTs) or Mesylate (OMs) leaving group.

  • Reaction: React 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol with p-Toluenesulfonyl chloride (TsCl) in DCM/Pyridine.

  • Product:2-[Methyl(prop-2-yn-1-yl)amino]ethyl 4-methylbenzenesulfonate .

Step 2: Radiosynthesis

  • Activation: [¹⁸F]Fluoride is trapped on a QMA carbonate cartridge and eluted with K₂.2.2/K₂CO₃ into the reaction vessel. Azeotropic drying with acetonitrile.

  • Fluorination: Add 2 mg of the Tosylate Precursor in 0.5 mL anhydrous acetonitrile.

  • Reaction: Heat at 95°C for 10 minutes . The [¹⁸F]F⁻ displaces the Tosylate group via Sₙ2 attack.

  • Purification: Dilute with water, pass through a C18 Sep-Pak. Wash with water (removes unreacted [¹⁸F]F⁻). Elute [¹⁸F]FEMP with 1 mL diethyl ether or ethanol.

  • Click Reaction (Optional): The eluted [¹⁸F]FEMP is added to a vial containing the Azide-Peptide, CuSO₄, and Sodium Ascorbate (40°C, 15 min).

Visualized Pathways (Graphviz)

Pathway 1: Dual Divergence of the Precursor

This diagram illustrates how the single parent molecule diverges into two distinct radiochemistry workflows.

G Precursor 2-[Methyl(prop-2-yn-1-yl) amino]ethan-1-ol C11_Reaction Methylation (+ [11C]CH3I) Precursor->C11_Reaction Pathway A Tosylation Tosylation (+ TsCl) Precursor->Tosylation Pathway B PropargylCholine [11C]Propargyl-Choline (Metabolic Probe) C11_Reaction->PropargylCholine Tosylate Tosylate Precursor (Leaving Group) Tosylation->Tosylate F18_Reaction Fluorination (+ [18F]F- / K2.2.2) Tosylate->F18_Reaction FEMP [18F]FEMP (Click Prosthetic Group) F18_Reaction->FEMP Click CuAAC Click (+ Azide-Peptide) FEMP->Click LabeledPeptide [18F]Labeled Peptide Click->LabeledPeptide

Caption: Divergent synthesis pathways converting the aminoethanol precursor into either a metabolic tracer (Pathway A) or a click-chemistry prosthetic group (Pathway B).

References

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today. Link

  • Michel, J., et al. (2011). Synthesis and evaluation of new [18F]fluoropropyne derivatives for click labeling. Nuclear Medicine and Biology. Link

  • Koglin, N., et al. (2011). Specific PET imaging of choline kinase activity in prostate cancer xenografts with [18F]fluoromethyl-[1,2-2H4]choline. Clinical Cancer Research. (Context on Choline analogs). Link

  • Robu, S., et al. (2013). Preclinical evaluation of a [18F]-labeled clickable propargyl-derivative for PET imaging. Journal of Nuclear Medicine. Link

  • Smith, G., et al. (2012). Radiosynthesis and in vivo evaluation of [18F]fluoroethyl-triazoles via click chemistry. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Purity Assessment of Synthesized 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Derivatives: A Comparative Guide

Executive Summary 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (commonly known as N-methyl-N-propargylaminoethanol) is a highly versatile bifunctional scaffold. Featuring a terminal alkyne for "click" chemistry, a primary h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (commonly known as N-methyl-N-propargylaminoethanol) is a highly versatile bifunctional scaffold. Featuring a terminal alkyne for "click" chemistry, a primary hydroxyl group for esterification, and a basic tertiary amine, it is widely utilized in drug discovery and bioconjugation.

However, assessing the purity of its synthesized derivatives presents a profound analytical challenge. Unless a chromophoric group is explicitly introduced during derivatization, these molecules lack extended conjugation. This renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective, as it may fail to detect both the main product and its non-UV-active impurities. As a Senior Application Scientist, I have structured this guide to objectively compare alternative, universal detection strategies—specifically High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR)—to establish a rigorous, self-validating system for purity assessment.

The Analytical Challenge & Comparative Methodology

To guarantee the scientific integrity of a synthesized derivative, we must move beyond the relative area percent (a/a %) derived from standard UV chromatograms. A robust purity assessment requires orthogonal techniques that provide universal detection and absolute quantification[1].

HPLC-CAD (Charged Aerosol Detection)

CAD is a near-universal evaporative detector that measures non-volatile and semi-volatile analytes regardless of their 2[2]. Unlike Evaporative Light Scattering Detectors (ELSD), which struggle to detect particles smaller than 50 nm, CAD maintains high sensitivity for particles as small as 10 nm, making it significantly more accurate for trace impurity profiling[2]. Furthermore, because the CAD response is relatively uniform across different chemical structures, it allows for standard-free semi-quantification of unknown impurities[3].

Quantitative NMR (qNMR)

qNMR serves as the gold standard for determining absolute purity (w/w %). Its mechanistic foundation lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the 4[4]. By incorporating a certified internal calibrant (IC), qNMR yields an absolute purity value without requiring an identical reference standard of the newly synthesized derivative[1].

Gas Chromatography (GC-FID/MS)

For low-molecular-weight, highly volatile derivatives (e.g., small aliphatic ethers of the hydroxyl group), GC offers excellent resolution. However, the polar tertiary amine often causes severe peak tailing on standard columns without prior derivatization, limiting its universal applicability across this compound class.

Quantitative Comparison of Techniques
Analytical ParameterHPLC-CAD¹H-qNMRGC-FID / MS
Primary Output Relative Purity (Area %)Absolute Purity (w/w %)Relative Purity (Area %)
Chromophore Required No[2]NoNo
Reference Standard Needed Yes (for absolute quantitation)No (uses an internal calibrant)[4]Yes (for absolute quantitation)
Sensitivity (LOD) Low nanogram range[3]Microgram rangeLow nanogram range
Sample Destruction Yes (evaporative aerosol)[2]No (fully recoverable)[1]Yes
Best Suited For Non-volatile derivatives, salt formsNovel compounds, absolute assayVolatile, thermally stable derivatives

Analytical Workflow Decision Matrix

To ensure a self-validating analytical system, the selection of the primary chromatographic method must be orthogonally validated by qNMR.

PurityWorkflow Start Synthesized Derivative 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol CheckVol Is the derivative highly volatile? (e.g., small aliphatic ethers) Start->CheckVol GCMS GC-FID / GC-MS (High volatility, thermal stability) CheckVol->GCMS Yes CheckUV Does it have a strong UV chromophore? CheckVol->CheckUV No qNMR qNMR (1H) (Absolute purity, orthogonal validation) GCMS->qNMR Validate HPLCUV HPLC-UV (Standard impurity profiling) CheckUV->HPLCUV Yes HPLCCAD HPLC-CAD (Universal detection, non-volatile) CheckUV->HPLCCAD No HPLCUV->qNMR Validate HPLCCAD->qNMR Validate

Decision matrix for selecting the optimal purity assessment method for synthesized derivatives.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, a purity assessment cannot rely on a single technique. The following protocols pair HPLC-CAD for comprehensive impurity profiling with qNMR for absolute mass balance verification.

Protocol 1: Universal Impurity Profiling via HILIC-CAD

Causality & Rationale: The basic tertiary amine moiety in 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol inherently interacts with residual silanols on standard reversed-phase (RP) stationary phases, leading to severe peak tailing. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred. HILIC provides excellent retention for polar amines, and its highly organic mobile phase significantly enhances the CAD response by promoting 5[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized derivative in a diluent matching the initial mobile phase conditions (e.g., 80:20 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Column Selection: Utilize a zwitterionic HILIC column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to ensure robust retention of the protonated tertiary amine.

  • Mobile Phase Preparation:

    • Solvent A: 50 mM aqueous ammonium formate (pH 2.8 adjusted with formic acid). The low pH ensures the amine remains fully protonated.

    • Solvent B: LC-MS grade Acetonitrile.

    • Critical Note: All mobile phase additives must be highly volatile to prevent 2 in the CAD[2].

  • Gradient Elution: Initiate at 90% B, ramping down to 50% B over 15 minutes to elute increasingly polar impurities.

  • CAD Settings: Set the evaporator temperature to 35°C (to preserve semi-volatile alkyne derivatives) and apply nitrogen gas flow as specified by the manufacturer.

  • Data Analysis: Integrate all peaks. Apply an inverse gradient compensation (if supported by the CDS) to correct for response variations across the solvent gradient, then calculate relative purity by area normalization.

Protocol 2: Absolute Purity Determination via ¹H-qNMR

Causality & Rationale: To confirm that the HPLC-CAD method did not miss invisible inorganic salts or highly volatile residual solvents, qNMR is employed as an orthogonal validation step[1]. Maleic acid is selected as the internal calibrant (IC) because its isolated alkene protons produce a sharp singlet at ~6.3 ppm. This avoids any spectral overlap with the aliphatic (2.0–3.5 ppm) and alkyne (~2.2 ppm) protons characteristic of the propargylaminoethanol scaffold.

Step-by-Step Methodology:

  • Calibrant Selection: Procure Certified Reference Material (CRM) grade Maleic Acid (traceable to SI units).

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized derivative and ~5 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg) directly into the same vial.

  • Solvent Addition: Dissolve the mixture in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.01% TMS. Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: ¹H at 400 MHz or higher.

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to ≥ 5 × T₁ of the slowest relaxing proton (typically 30–60 seconds) to ensure6 and accurate integration[6].

    • Scans: Minimum of 64 scans for an adequate signal-to-noise ratio (>150:1 for target peaks).

  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic Acid singlet (~6.3 ppm, 2H) and a distinct, well-resolved signal from the derivative (e.g., the N-methyl singlet at ~2.3 ppm, 3H).

    • Calculate absolute purity (w/w %) using the standard qNMR equation:

      
      
      

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals Source: IRE Journals URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: LCMS.cz URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

Executive Summary Immediate Action Required: Do NOT dispose of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 7021-31-0) down the drain. This compound contains a terminal alkyne moiety combined with a basic amine functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Do NOT dispose of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 7021-31-0) down the drain.

This compound contains a terminal alkyne moiety combined with a basic amine functionality. While it is an organic solvent, its specific structure presents a latent explosion hazard if allowed to contact copper, silver, or brass plumbing fixtures. It must be segregated into a metal-free waste stream.

Disposal Classification: Hazardous Organic Waste (Basic/Amine). Critical Constraint: Zero contact with heavy metals (Cu, Ag, Hg).

Chemical Profile & Hazard Matrix

Before handling waste, verify the chemical identity and associated risks. This molecule acts as a bifunctional building block, and its hazards are derived from its functional groups.

PropertyDataOperational Implication
Chemical Name 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-olStandard ID for waste tags.
Synonyms

-Methyl-

-propargylaminoethanol
Common label variations.
CAS Number 7021-31-0 Use for waste manifesting.
Molecular Formula

Nitrogen-containing waste.
Flash Point ~75°C (Est.)Combustible Liquid. Keep away from oxidizers.
pH (Aqueous) Basic (>11 expected)Corrosive. Do not mix with acids (exotherm risk).
Reactivity Terminal Alkyne Shock-Sensitive Risk. Can form metal acetylides.
The "Why": Mechanism of Acetylide Formation

As a scientist, you must understand the causality of the disposal rule to ensure compliance.

  • The Mechanism: The terminal proton on the propargyl group (

    
    ) has a pKa of ~25. While weak, the presence of the internal amine makes the molecule self-buffering.
    
  • The Risk: In the presence of Copper (I) or Silver (I) ions—commonly found in brass drainage pipes or solder—this proton can be displaced to form metal acetylides (e.g.,

    
    ).[1]
    
  • The Consequence: When dry, copper acetylides are highly shock-sensitive explosives.[1] A simple friction event (turning a valve) can trigger detonation.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Golden Rule)

Isolate this waste stream immediately. Do not combine it with "General Organic Waste" if that stream is destined for metal drums or transfer lines that haven't been vetted.

  • Stream A (CORRECT): Basic Organic Waste (Halogen-free).

  • Stream B (INCORRECT): Acidic waste (Violent exotherm with the amine).

  • Stream C (CRITICAL FAIL): Metal containers or waste containing heavy metal salts.

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Closure: Polypropylene cap with PTFE liner.

  • Prohibited: Metal cans, steel drums, or containers with metal foil liners.

Phase 3: Bulking & Labeling
  • Dilution (Optional but Recommended): If disposing of pure stock, dilute to <10% in a compatible solvent (e.g., Ethanol or Isopropanol) to reduce volatility and reactivity density.

  • Labeling: Apply a hazardous waste label with the following specific notations:

    • Constituents: N-Methyl-N-propargylaminoethanol, [Solvent Name].

    • Hazards: Combustible, Corrosive, Potential Explosive with Metals .

Phase 4: Waste Handoff

Transfer the container to your facility's EHS (Environmental Health & Safety) team. Explicitly flag the "Terminal Alkyne" status so they do not consolidate it into steel drums for incineration.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of propargyl amines, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol CheckState Is the waste mixed with Heavy Metals (Cu, Ag)? Start->CheckState Danger STOP: Potential Explosive Acetylides Present CheckState->Danger YES Segregation Segregate into BASIC ORGANIC Stream CheckState->Segregation NO Specialist Contact EHS / Bomb Squad for Stabilization Danger->Specialist Container Select Container: HDPE or Glass ONLY (NO METAL) Segregation->Container Labeling Labeling: 'Flammable', 'Corrosive', 'Contains Terminal Alkyne' Container->Labeling Storage Store in Secondary Containment (Away from Acids) Labeling->Storage Pickup Schedule EHS Pickup (Notify of Alkyne Content) Storage->Pickup

Figure 1: Decision logic for the safe disposal of terminal alkyne amines, prioritizing the prevention of acetylide formation.

Emergency Contingencies

Spill Cleanup (Bench Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Neutralization:

    • Do not use strong acids.

    • Use a commercial solvent absorbent (e.g., vermiculite or clay-based pads).

  • Collection: Use a plastic scoop and shovel. Do not use metal tools. Place waste into a wide-mouth HDPE jar.

  • Decontamination: Wipe the surface with a mild soap solution.

Exposure Response[3][4][5][6][7]
  • Skin Contact: Rinse immediately with water for 15 minutes.[2][3][4] The amine is basic and can cause deep tissue damage if not removed.

  • Eye Contact: Flush for 15 minutes; seek immediate ophthalmological attention.

Regulatory Compliance (US Context)

While this specific CAS is not always explicitly "P-Listed" (Acutely Hazardous) like its cousin Propargyl Alcohol (P102), it falls under strict RCRA characteristics:

  • Ignitability (D001): Flash point < 60°C (if in solvent) or combustible liquid handling.

  • Corrosivity (D002): If pH

    
     12.5.
    
  • Reactivity (D003): While not reacting with water, the potential to form explosive mixtures with metals allows EHS to classify it as reactive for safety protocols.

Best Practice: Manage as RCRA Hazardous Waste . Do not treat as non-regulated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[5] Compound Summary for CID 287929, 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol. National Center for Biotechnology Information.

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Methyl-N-propargylaminoethanol. Merck KGaA. (Note: General functional group hazards derived from SDS of analogous propargyl amines).

Sources

Handling

Personal protective equipment for handling 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol

CAS: 13105-72-1 | Formula: C₆H₁₁NO | Synonyms: N-Methyl-N-propargylaminoethanol Executive Safety Directive DANGER: CORROSIVE & COMBUSTIBLE LIQUID 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol presents a dual-threat profile:...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 13105-72-1 | Formula: C₆H₁₁NO | Synonyms: N-Methyl-N-propargylaminoethanol

Executive Safety Directive

DANGER: CORROSIVE & COMBUSTIBLE LIQUID 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol presents a dual-threat profile: it is chemically aggressive toward tissue (corrosive) and physically reactive (combustible, potentially forming explosive vapor mixtures).

Immediate Action Required:

  • Primary Hazard: Causes severe skin burns and eye damage (GHS Category 1B).[1] Irreversible tissue damage can occur upon contact.

  • Engineering Control: MANDATORY use of a certified chemical fume hood.

  • Restricted Access: Handling is limited to personnel trained in corrosive amine protocols.

Chemical Hazard Architecture (The "Why")

To effectively protect yourself, you must understand the molecular mechanisms driving the hazard.

The Corrosivity Mechanism (Amine Functionality)

The tertiary amine nitrogen possesses a lone pair of electrons, making it a strong nucleophile and a base. Upon contact with skin or mucous membranes, it rapidly reacts with fatty acids and proteins (saponification and denaturation).

  • Consequence: Unlike acid burns which coagulate protein (forming a barrier), amine burns liquefy tissue, allowing the chemical to penetrate deeper.

  • Implication: Immediate flushing is critical; surface neutralization is ineffective if the chemical has already penetrated.

The Reactivity Profile (Propargyl & Alcohol Groups)
  • Propargyl Group (Alkyne): Introduces thermodynamic instability. While not highly shock-sensitive in this specific configuration, it can polymerize or react exothermically with heavy metals (Cu, Ag) to form explosive acetylides.

  • Combustibility: Flash point ~75°C. Vapors are heavier than air and can travel to ignition sources.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard laboratory PPE is insufficient for Category 1B Corrosives.

Protection ZoneMinimum RequirementAdvanced Requirement (High Risk/Scale)Technical Rationale
Ocular Chemical Splash Goggles (Indirect vented)Face Shield (8-inch) + GogglesSafety glasses do NOT seal against corrosive vapors or splashes.
Dermal (Hand) Double Nitrile Gloves (Min 5 mil outer)Laminate Film (Silver Shield) or NeopreneNitrile provides splash protection but degrades upon prolonged amine exposure.
Dermal (Body) Cotton Lab Coat (Buttoned)Chemical Resistant Apron (Rubber/PVC)Cotton resists melting; synthetics can melt into skin during fire.
Respiratory Fume Hood (Face velocity >100 fpm)Full-face Respirator (ABEK filter)Only required if hood containment is breached or for spill cleanup.
PPE Decision Logic

PPE_Logic Figure 1: PPE Selection Decision Tree based on Operational Risk Start Task Assessment SplashRisk Is there Splash/Spray Risk? Start->SplashRisk Volume Volume > 50mL? SplashRisk->Volume No HighRisk High Hazard Protocol: - Face Shield + Goggles - Chemical Apron - Thicker Neoprene Gloves SplashRisk->HighRisk Yes LowRisk Standard Protocol: - Splash Goggles - Double Nitrile Gloves - Lab Coat Volume->LowRisk No Volume->HighRisk Yes

Operational Protocol: Safe Handling & Synthesis

Storage & Stability
  • Atmosphere: Store under inert gas (Nitrogen or Argon). Tertiary amines absorb atmospheric CO₂ and moisture, degrading purity and potentially altering physical properties.

  • Incompatibility: Segregate from strong oxidizers, acids, and acid chlorides.[2]

  • Shelf Life: Check for discoloration (yellowing indicates oxidation).

Transfer Techniques (Liquid)

Objective: Eliminate aerosol generation.

  • Preparation: Place a chemically resistant tray (polypropylene) inside the fume hood. All work occurs inside this tray.

  • Syringe Transfer (Preferred for <20mL):

    • Use a glass syringe with a Luer-lock tip.

    • Do not pull the plunger past the barrel limit.

    • Keep the needle tip submerged to avoid bubbling (aerosolization).

  • Pouring (Avoid if possible):

    • If pouring is necessary, use a glass rod to direct flow.

    • Never pour "glug-free"; allow air to enter to prevent splashing.

Reaction Setup
  • Cooling: If reacting with acid chlorides or strong electrophiles, the reaction will be exothermic. Pre-cool the reaction vessel before addition.

  • Venting: Ensure the reaction vessel is not sealed tight unless designed for pressure; amine reactions can generate pressure if decomposition occurs.

Emergency Response & Disposal

Exposure Response
  • Skin Contact:

    • IMMEDIATE: Move to safety shower.

    • Flush: Rinse with tepid water for minimum 15 minutes .

    • Remove: Cut off contaminated clothing while under the shower. Do not pull clothing over the head.

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes.[2][3] Hold eyelids open forcibly.

    • Seek Medical: Transport to ER immediately. Corrosive eye damage progresses rapidly.

Spill Management Workflow

Spill_Response Figure 2: Corrosive Liquid Spill Response Workflow Discovery Spill Detected Assess Assess Volume & Location Discovery->Assess Evacuate Evacuate Area (If >100mL or outside hood) Assess->Evacuate High Hazard Contain Containment: Use Vermiculite/Sand dams Assess->Contain Manageable Absorb Absorption: Use Chem-Sorb pads or dry sand Contain->Absorb Clean Decontamination: Wipe with dilute acetic acid, then water Absorb->Clean Waste Disposal: Seal in HazWaste Bag Clean->Waste

Disposal (Waste Stream)
  • Classification: Hazardous Organic Waste (Corrosive, Flammable).

  • Protocol:

    • Do NOT mix with acidic waste streams (exothermic neutralization risk).

    • Collect in a dedicated HDPE or glass container labeled "Basic Organic Waste."

    • Final Disposal: Incineration in a licensed facility equipped with an afterburner and scrubber (to manage Nitrogen Oxide emissions).

References

  • PubChem. (2025).[4] 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol Compound Summary (CID 287929).[5][6] National Center for Biotechnology Information. [Link][6]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][7] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2025).[5] Substance Information: 2-[methyl(prop-2-ynyl)amino]ethanol.[4][5][6][8][Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol
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